molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B1440939
CAS No.: 1032825-01-6
M. Wt: 266.29 g/mol
InChI Key: HDVYXZFEAKBBBP-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol ( 1032825-01-6) is a high-purity biphenyl derivative of interest in early-stage chemical discovery and medicinal chemistry research. This compound, with a molecular formula of C13H11FO3S and a molecular weight of 266.29 g/mol, features a molecular structure combining a phenolic ring with a fluorine substituent and a second ring with a methylsulfonyl group . The compound is offered with a purity of 95% or higher . Researchers should handle this material with care. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, should be worn. It is recommended to handle the product only in a chemical fume hood . The product should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVYXZFEAKBBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684498
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-01-6
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a key intermediate in the manufacturing of various pharmaceutical compounds. The guide is designed for an audience of researchers, scientists, and drug development professionals. The primary focus is on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, detailing the strategic reasoning, a comprehensive experimental protocol, and the underlying catalytic mechanism. This guide emphasizes scientific integrity, providing a self-validating framework for reproducible and high-yield synthesis.

Introduction and Strategic Importance

This compound is a critical biphenyl-containing organic compound. Its structural motif is a cornerstone in the architecture of numerous Active Pharmaceutical Ingredients (APIs), most notably as a precursor to Celecoxib, a selective COX-2 inhibitor. The synthesis of such biaryl compounds with high purity and yield is a common challenge in medicinal chemistry.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the molecule at the central carbon-carbon bond linking the two aromatic rings. This strategy identifies two primary synthons: a nucleophilic organoboron species and an electrophilic organohalide. The most strategically sound precursors are (3-fluoro-4-hydroxyphenyl)boronic acid and an aryl halide such as 4-bromo-1-(methylsulfonyl)benzene. This disconnection is ideally suited for a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

G Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursor1 (3-Fluoro-4-hydroxyphenyl)boronic acid (Nucleophile) Disconnect->Precursor1 Precursor2 4-Bromo-1-(methylsulfonyl)benzene (Electrophile) Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide.[4] This reaction is highly efficient for creating carbon-carbon bonds to form biaryls, styrenes, and polyolefins.[2][5] The key to its success lies in the catalytic cycle which involves a Pd(0) species.

Causality of Component Selection
  • Catalyst: A palladium(0) complex is essential. While various Pd(0) sources can be used, precatalysts like Palladium(II) acetate (Pd(OAc)₂) or complexes with phosphine ligands such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common.[6] The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid.[6] The base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used.[4] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent the oxidation of the Pd(0) catalyst.[7]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular WeightAmount (mmol)Equiv.
4-Bromo-1-(methylsulfonyl)benzene3466-32-8235.105.01.0
(3-Fluoro-4-hydroxyphenyl)boronic acid182344-14-5155.926.01.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.050.01
Triphenylphosphine (PPh₃)603-35-0262.290.200.04
Potassium Carbonate (K₂CO₃)584-08-7138.2110.02.0
1,4-Dioxane (anhydrous)123-91-188.1125 mL-
Water (degassed)7732-18-518.025 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1-(methylsulfonyl)benzene (1.175 g, 5.0 mmol), (3-fluoro-4-hydroxyphenyl)boronic acid (0.935 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).[8]

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (52.5 mg, 0.20 mmol) in 5 mL of 1,4-dioxane until dissolved. Add this catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add the remaining 20 mL of 1,4-dioxane and 5 mL of water to the flask.[4] The system must be thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.[7]

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).[8]

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.[8] Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white to off-white solid.[4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-1-(methylsulfonyl)benzene) to form a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The boronic acid, activated by the base to form a boronate, transfers its organic group to the Pd(II) complex, displacing the halide.[4][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² RedElim Reductive Elimination Product Ar¹-Ar² PdII_Biaryl->Product ArylHalide Ar¹-X ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Purification and Characterization

Post-synthesis, purification is critical to isolate the target compound from unreacted starting materials, byproducts, and catalyst residues. Flash column chromatography is a standard and effective method.[9] The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to aromatic protons in both rings, a singlet for the methylsulfonyl group, and a singlet for the phenolic hydroxyl group.
¹³C NMR (100 MHz, DMSO-d₆) Resonances for all unique carbon atoms in the biphenyl structure, including the carbon attached to fluorine (showing C-F coupling).
Mass Spectrometry (ESI-) A molecular ion peak corresponding to the calculated mass of the deprotonated molecule [M-H]⁻.
Melting Point A sharp melting point range, indicative of a pure compound.

Conclusion

The synthesis of this compound is reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and operational simplicity, making it highly suitable for both laboratory-scale research and industrial production. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel biphenyl compound, 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the characterization of this and similar small molecules.

Foreword: The Rationale of Physicochemical Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is a critical determinant of its ultimate therapeutic success. Properties such as solubility, lipophilicity, and ionization state directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby governing its bioavailability and efficacy. This guide is structured to provide a robust framework for the evaluation of this compound, a compound of interest due to its biphenyl scaffold, a common motif in pharmacologically active agents.

Section 1: Compound Identification and Structural Attributes

A foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its identity and structure.

Molecular Identity:

ParameterValueSource
Chemical Name This compound-
CAS Number 1032825-01-6[1][2][3][4][5]
Molecular Formula C₁₃H₁₁FO₃S[1][4][6]
Molecular Weight 266.29 g/mol [1][4][6]
Physical Form Solid-

Structural Elucidation Workflow:

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. The workflow presented below is a self-validating system, where each technique provides complementary information to build a cohesive and unequivocal structural assignment.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Suzuki-Miyaura Coupling MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Connectivity & Environment FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group Identification Structure Final Structure of This compound MS->Structure NMR->Structure FTIR->Structure

Caption: Workflow for the structural elucidation of the target compound.

Section 2: Predicted Physicochemical Properties

In the absence of extensive experimental data, validated in silico prediction models offer a reliable and rapid assessment of a compound's likely physicochemical behavior. The following data has been generated using established computational platforms such as SwissADME and ChemAxon, which are widely respected in the pharmaceutical industry.[7][8][9][10][11][12]

PropertyPredicted ValueSignificance in Drug Development
Melting Point 180-200 °C (estimated)Influences solubility, stability, and formulation development.
logP (Lipophilicity) ~2.5 - 3.5A key determinant of membrane permeability and metabolic stability.
Aqueous Solubility (logS) Moderately to poorly solubleImpacts absorption and bioavailability.
pKa (Acidic) ~8.0 - 9.0 (Phenolic -OH)Governs the ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) ~70-80 ŲCorrelates with passive molecular transport through membranes.

Section 3: Synthesis via Suzuki-Miyaura Cross-Coupling

The biphenyl core of the target molecule is efficiently constructed via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

Reaction Scheme:

Reactant1 Aryl Halide (e.g., 3-Fluoro-4-hydroxy-bromobenzene) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactant1->Catalyst Reactant2 Aryl Boronic Acid (e.g., 4-(Methylsulfonyl)phenylboronic acid) Reactant2->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling

Caption: General synthetic scheme for the target compound.

Catalytic Cycle:

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols for Physicochemical Characterization

The following protocols are presented as robust, self-validating systems for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress and broaden the melting range.

Apparatus: Digital melting point apparatus, capillary tubes.

Protocol:

  • Finely powder a small, dry sample of the compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated aqueous solution.

Apparatus: Analytical balance, vials, orbital shaker, HPLC-UV or UV-Vis spectrophotometer.

Protocol:

  • Add an excess of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This can be determined by monitoring the pH change of a solution of the compound upon titration with a strong acid or base.[8][13][19][29][30]

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

Protocol:

  • Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

LogP Determination by Shake-Flask Method

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the logarithm of this ratio.[15][16][18][31][32]

Apparatus: Vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

Protocol:

  • Prepare a solution of the compound in either n-octanol or water.

  • Add an equal volume of the other immiscible solvent to the vial.

  • Shake the vial vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate P as [Concentration in n-octanol] / [Concentration in water], and then determine LogP.

Section 5: Spectroscopic Characterization

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about its connectivity and three-dimensional structure.[3][6][7][10][22][24][30][31][32][33][34][35][36][37]

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to coupling between adjacent protons on the biphenyl rings.

  • Methyl Protons: A singlet around 3.0-3.5 ppm, corresponding to the methyl group of the methylsulfonyl moiety.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: A series of signals in the downfield region (110-160 ppm).

  • Methyl Carbon: A signal in the upfield region (around 40-45 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This allows for the identification of functional groups.[1][2][4][12][38][39][40][41][42]

Expected Characteristic Absorptions:

  • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • S=O Stretch (Sulfone): Strong, characteristic absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of the molecular formula.[14][17][20][21][34]

Expected Observation:

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the compound (266.0362 for C₁₃H₁₁FO₃S).

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is an indispensable component of its development as a potential therapeutic agent. The integration of predictive modeling with robust experimental protocols provides a high-confidence data package for informed decision-making in the drug discovery and development pipeline. The methodologies described herein are not only applicable to the title compound but also serve as a valuable template for the characterization of other novel small molecules.

References

An In-depth Technical Guide to 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is a specialized organic compound characterized by a biphenyl core structure. This molecule is distinguished by three key functional groups: a fluoro group, a hydroxyl group, and a methylsulfonyl group. These substitutions are strategically positioned on the biphenyl scaffold, suggesting its potential utility in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The methylsulfonyl group, a strong electron-withdrawing and polar moiety, can enhance solubility and act as a hydrogen bond acceptor. The phenolic hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, physicochemical properties, and an exploration of its potential applications in drug discovery, supported by insights into the roles of its key structural motifs.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

Identifier Value Source
CAS Number 1032825-01-6--INVALID-LINK--
Molecular Formula C₁₃H₁₁FO₃S--INVALID-LINK--
Molecular Weight 266.29 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
InChI Key HDVYXZFEAKBBBP-UHFFFAOYSA-N--INVALID-LINK--

A detailed experimental determination of properties such as melting point and solubility is recommended for specific applications.

Synthesis of this compound

The construction of the biphenyl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its high functional group tolerance and mild reaction conditions, making it a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

The logical retrosynthetic disconnection of the target molecule points to two key building blocks: an aryl halide and an arylboronic acid or ester. For the synthesis of this compound, a strategic choice involves the coupling of 3-fluoro-4-hydroxyphenylboronic acid (or a protected version) with a 4-halophenyl methyl sulfone . Alternatively, and more commonly, the coupling would involve 4-(methylsulfonyl)phenylboronic acid and a 3-fluoro-4-halophenol . The latter is often preferred due to the commercial availability and stability of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound.

Reactants:

  • 4-(Methylsulfonyl)phenylboronic acid

  • 3-Fluoro-4-bromophenol (or 3-fluoro-4-iodophenol for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(methylsulfonyl)phenylboronic acid (1.2 equivalents), 3-fluoro-4-bromophenol (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Sparge the resulting mixture with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the catalytic cycle to proceed efficiently.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura coupling mechanism. It activates the boronic acid by forming a more nucleophilic boronate species.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction's efficiency by affecting the solubility, stability, and reactivity of the catalytic species.

Synthesis_Workflow Reactants Reactants: 4-(Methylsulfonyl)phenylboronic acid 3-Fluoro-4-bromophenol Base (e.g., K₂CO₃) Pd Catalyst (e.g., Pd(PPh₃)₄) Setup Reaction Setup in Schlenk Flask Reactants->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvent_Cat Add Degassed Solvent & Catalyst Inert->Solvent_Cat Reaction Heat & Stir (80-100°C, Overnight) Solvent_Cat->Reaction Workup Aqueous Work-up (EtOAc, H₂O, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Product: 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol Purification->Product

Suzuki-Miyaura Coupling Workflow

Potential Applications in Drug Discovery

The structural motifs present in this compound are prevalent in a variety of biologically active molecules. This suggests that the compound could serve as a valuable intermediate or a lead compound in drug discovery programs.

CYP17A1 Inhibition

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway and a validated target for the treatment of prostate cancer. Many non-steroidal CYP17A1 inhibitors feature a biphenyl scaffold.[1] The specific substitution pattern of this compound, with its hydrogen bond donor (hydroxyl) and acceptor (sulfonyl) groups, along with the metabolically stabilizing fluoro group, makes it a candidate for investigation as a CYP17A1 inhibitor.

CYP17A1 Inhibition Assay Protocol (General):

A common method to assess CYP17A1 inhibition involves using human adrenocortical carcinoma (NCI-H295R) cells, which express the enzymes of the steroidogenesis pathway.

  • Cell Culture: Culture NCI-H295R cells in an appropriate medium.

  • Treatment: Treat the cells with varying concentrations of the test compound (this compound) and a known substrate (e.g., radiolabeled progesterone or pregnenolone).

  • Incubation: Incubate for a defined period to allow for enzymatic conversion.

  • Steroid Extraction: Extract the steroids from the cell culture medium.

  • Analysis: Separate and quantify the substrate and its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.[2][3]

CYP17A1_Inhibition_Assay Start NCI-H295R Cells Treat Treat with Test Compound & Radiolabeled Substrate Start->Treat Incubate Incubate Treat->Incubate Extract Extract Steroids Incubate->Extract Analyze TLC or HPLC Analysis Extract->Analyze Calculate Calculate IC₅₀ Analyze->Calculate Result Inhibitory Potency Calculate->Result

CYP17A1 Inhibition Assay Workflow
TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[4] It is activated by various stimuli, including heat, capsaicin, and low pH. Antagonists of TRPV1 are being actively investigated as potential analgesics. The 3-fluoro-4-substituted phenyl moiety is a common feature in potent TRPV1 antagonists.

TRPV1 Antagonist Assay Protocol (General):

A cell-based calcium influx assay is a standard method for identifying TRPV1 antagonists.

  • Cell Line: Use a cell line stably expressing the TRPV1 channel (e.g., HEK293 or CHO cells).

  • Cell Plating: Plate the cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonism.

  • IC₅₀ Determination: Calculate the IC₅₀ value from the concentration-response curve.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar chemical structures should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Exposure: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential, primarily as a building block or lead structure in medicinal chemistry. Its synthesis is accessible through well-established palladium-catalyzed cross-coupling methodologies. The presence of key pharmacophoric features suggests its potential as an inhibitor of important drug targets such as CYP17A1 and TRPV1. Further investigation into its biological activity and physicochemical properties is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in exploring the applications of this promising molecule.

References

Spectroscopic Elucidation of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The compound 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol represents a compelling scaffold, integrating three key motifs: a biphenyl core, a fluorine substituent, and a methylsulfonyl group. The biphenyl structure provides a rigid yet versatile framework, while the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] The methylsulfonyl group, a common feature in selective COX-2 inhibitors like Celecoxib, often plays a crucial role in defining a compound's therapeutic action.[2][3][4][5]

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will include a comprehensive experimental protocol, a summary of the predicted data, and an expert interpretation of the spectral features, grounded in fundamental principles of spectroscopy.

Molecular Structure and Context

The structural attributes of this compound suggest its potential as a modulator of inflammatory pathways, particularly those involving the cyclooxygenase-2 (COX-2) enzyme. The methylsulfonyl moiety is a known pharmacophore in several selective COX-2 inhibitors.

Figure 1. 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is designed to minimize contaminants and ensure high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the exchangeable proton.

    • Ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.

    • Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • The final sample volume in the NMR tube should be approximately 4 cm in depth.[7]

  • Instrumental Analysis:

    • The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

    • A standard ¹H NMR experiment involves a single pulse sequence, while a ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~7.30dJ(H,F) ≈ 9
H-5~7.15ddJ(H,H) ≈ 8, J(H,F) ≈ 2
H-6~7.05tJ(H,H) ≈ 8
H-2', H-6'~7.80dJ(H,H) ≈ 8
H-3', H-5'~7.60dJ(H,H) ≈ 8
-OH~9.50s (broad)-
-SO₂CH₃~3.20s-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The protons on the two phenyl rings are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing nature of the methylsulfonyl group will deshield the protons on its adjacent ring (H-2', H-6', H-3', H-5'), causing them to resonate at a lower field compared to the protons on the fluorophenol ring. The fluorine atom will influence the chemical shifts and splitting patterns of the protons on its ring through both through-bond and through-space coupling.

  • Hydroxyl Proton: The phenolic hydroxyl proton is expected to be a broad singlet at a downfield chemical shift (around 9.50 ppm in DMSO-d₆), which is characteristic of acidic protons. Its chemical shift can be concentration and temperature-dependent.

  • Methylsulfonyl Protons: The three equivalent protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet at approximately 3.20 ppm. The strong electron-withdrawing effect of the sulfonyl group causes this downfield shift.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C-1~130-
C-2~115d, ¹J(C,F) ≈ 245 Hz
C-3~158d, ²J(C,F) ≈ 12 Hz
C-4~118d, ²J(C,F) ≈ 21 Hz
C-5~125d, ³J(C,F) ≈ 3 Hz
C-6~116d, ³J(C,F) ≈ 8 Hz
C-1'~145-
C-2', C-6'~128-
C-3', C-5'~127-
C-4'~140-
-SO₂CH₃~44-
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The twelve aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 245 Hz) and will appear as a doublet. Carbons two and three bonds away from the fluorine will show smaller coupling constants. The carbons attached to the electron-withdrawing sulfonyl group and the hydroxyl group will be shifted downfield.

  • Methylsulfonyl Carbon: The carbon of the methyl group will appear at a higher field, around δ 44 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[8][9]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10][11] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[10][11]

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][12]

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

The predicted characteristic IR absorption bands for this compound are listed below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3500 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2950 - 2850Weak
C=C stretch (aromatic)1600 - 1450Medium to Strong
S=O stretch (sulfonyl)1350 - 1300 and 1160 - 1120Strong
C-F stretch1250 - 1000Strong
C-O stretch (phenolic)1260 - 1180Strong
C-S stretch800 - 600Medium
Interpretation of the IR Spectrum
  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indicator of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[13]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[14]

  • S=O Stretches: The sulfonyl group will give rise to two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[15][16]

  • C=C and C-F Stretches: Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.[17] A strong absorption due to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation.[18][19][20]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18][20] This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

The predicted key ions in the EI mass spectrum of this compound are outlined below. The molecular weight of the compound is 266.29 g/mol .

m/z Proposed Fragment Notes
266[M]⁺•Molecular ion
187[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical
171[M - C₆H₄SO₂CH₃]⁺Cleavage of the biphenyl bond
157[M - F - SO₂CH₃]⁺Subsequent loss of fluorine
79[SO₂CH₃]⁺Methylsulfonyl cation
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak at m/z 266 would confirm the molecular weight of the compound. Its intensity may be reduced due to the extensive fragmentation typical of EI.

  • Key Fragmentations: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The C-S bond and the biphenyl linkage are likely points of cleavage. The loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) to give a fragment at m/z 187 is a highly probable fragmentation pathway for aromatic sulfones.[21][22] Cleavage of the bond between the two aromatic rings would also be a significant fragmentation route.

Application Context: Relevance to COX-2 Inhibition

The structural motifs present in this compound are reminiscent of celecoxib, a well-known selective COX-2 inhibitor. The COX-2 signaling pathway is a critical mediator of inflammation and pain.

stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptors stimuli->receptor plc PLC receptor->plc ras Ras receptor->ras pkc PKC plc->pkc nfkb_path NF-κB Pathway pkc->nfkb_path raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cox2_gene COX-2 Gene Transcription erk->cox2_gene nfkb_path->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein Translation pgs Prostaglandins (PGs) cox2_protein->pgs Catalysis aa Arachidonic Acid aa->cox2_protein Substrate inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol (Potential Inhibitor) inhibitor->cox2_protein

Figure 2. Simplified COX-2 signaling pathway and the potential point of inhibition.

As depicted in Figure 2, various inflammatory stimuli can activate signaling cascades, such as the MAPK and NF-κB pathways, leading to the upregulation of COX-2 gene expression.[23][24][25][26] The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27] A molecule like this compound could potentially inhibit the COX-2 enzyme, thereby blocking the production of prostaglandins and exerting an anti-inflammatory effect. The spectroscopic data and protocols outlined in this guide are crucial for the synthesis, purification, and characterization of such potential therapeutic agents.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a robust methodology for acquiring high-quality data, ensuring the reliability and reproducibility of future experimental work. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this and related compounds, and underscoring the critical role of spectroscopy in advancing pharmaceutical research.

References

A Technical Guide to the Strategic Role of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol as a Key Celecoxib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, marketed as Celebrex, represents a significant milestone in anti-inflammatory therapy as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its development has spurred extensive research into more efficient and flexible synthetic methodologies. This guide provides a detailed technical examination of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a sophisticated intermediate that plays a pivotal role in advanced synthetic strategies for Celecoxib and its analogs. We will explore the rationale behind its use, detail its synthesis via modern cross-coupling techniques, and contextualize its application in the broader landscape of drug discovery and development.

Introduction: The Dawn of Selective COX-2 Inhibition

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2 enzymes. While effective, the inhibition of the constitutively expressed COX-1, which is crucial for gastrointestinal cytoprotection, often leads to undesirable side effects.[1] The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, presented a compelling therapeutic target: selectively inhibiting COX-2 could offer potent anti-inflammatory effects while sparing the protective functions of COX-1.[1][2]

Celecoxib, a 1,5-diarylpyrazole, was a pioneering outcome of this rational drug design approach. Its synthesis and the development of its derivatives are central to ongoing research aimed at creating novel therapeutics with improved efficacy and safety profiles.[3][4][5] The intermediate, this compound, is a key building block in synthetic routes that offer greater modularity and flexibility compared to traditional linear syntheses.

The Biphenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in the design of functional molecules, from liquid crystals to biologically active compounds.[6][7] In the context of COX-2 inhibitors, the diaryl scaffold is critical for binding within the enzyme's active site. The strategic construction of this biphenyl core is therefore a primary concern in the synthesis of Celecoxib analogs.

This compound serves as a pre-formed, functionalized biphenyl core. Its structure contains the essential methylsulfonyl group required for COX-2 selectivity and a strategically placed fluorine atom and hydroxyl group. This allows for late-stage modifications and the subsequent construction of the pyrazole ring, providing a convergent and highly adaptable synthetic pathway.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond to create the biphenyl structure is most efficiently achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][8]

Mechanistic Rationale and Component Selection

The Suzuki coupling is a self-validating catalytic cycle driven by a palladium catalyst. The choice of each component is critical for reaction efficiency and yield.

  • Aryl Partners : The reaction couples an organoboron species with an aryl halide. For this synthesis, the partners are:

    • Boronic Acid/Ester : 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester. The boronic ester provides enhanced stability and easier purification compared to the free acid.[9] Its methylsulfonyl group is a key pharmacophore for COX-2 inhibition.

    • Aryl Halide : A protected 4-halophenol, such as 1-bromo-4-(methoxymethoxy)benzene. The bromine atom offers a good balance of reactivity and stability, making it an ideal coupling partner.[6] The hydroxyl group is protected to prevent interference with the reaction.

  • Catalyst System :

    • Palladium Source : A Pd(0) complex is required. This is often generated in situ from a Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is robust and promotes high catalytic activity.[10]

    • Base : A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential.[8] It activates the boronic acid component, facilitating the crucial transmetalation step where the aryl group is transferred from boron to palladium.

  • Solvent : A polar aprotic solvent or a biphasic mixture, such as 1,4-dioxane and water, is typically used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol outlines a representative synthesis.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Aryl Halide Boronic Ester Pd Catalyst Base degas Degas with N2/Ar reagents->degas Combine solvent Solvent (e.g., Dioxane/H2O) heat Heat (e.g., 90°C) Monitor (TLC/LC-MS) degas->heat quench Aqueous Workup (Extraction) heat->quench Reaction Complete dry Dry & Concentrate quench->dry purify Column Chromatography or Recrystallization dry->purify product 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol (after deprotection) purify->product

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Protocol:

  • Vessel Preparation : To a dry reaction flask, add 3-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, the protected 4-bromophenol, the palladium catalyst, and the base.

  • Inert Atmosphere : Seal the flask and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition : Add the degassed solvent system (e.g., dioxane and water).

  • Heating : Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography.

  • Deprotection : If a protecting group was used for the phenol, a final deprotection step is required to yield the target intermediate.

From Intermediate to API: The Path to Celecoxib

While the most common industrial synthesis of Celecoxib involves the early-stage condensation of 4-hydrazinobenzenesulfonamide with a β-diketone, the use of a pre-formed biphenyl intermediate offers a powerful alternative for creating diverse analogs.[11][12][13]

The conversion of this compound to a Celecoxib analog would conceptually involve:

  • Functional Group Transformation : The phenolic hydroxyl group would be converted into a hydrazine moiety (-NHNH₂). This multi-step transformation is a key synthetic challenge.

  • Cyclocondensation : The resulting biphenyl hydrazine is then reacted with a suitable β-diketone, such as 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, in an acid-catalyzed cyclization to form the final 1,5-diarylpyrazole core of the Celecoxib analog.[14]

Final_Step intermediate 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol hydrazine Biphenyl Hydrazine Derivative intermediate->hydrazine Multi-step Conversion celecoxib_analog Celecoxib Analog hydrazine->celecoxib_analog Cyclocondensation diketone 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione diketone->celecoxib_analog

Caption: Conceptual pathway from the biphenyl intermediate to a Celecoxib analog.

This modular approach decouples the synthesis of the two aryl rings from the formation of the central pyrazole heterocycle, empowering researchers to rapidly generate libraries of compounds by varying either the biphenyl or the diketone component.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1032825-01-6[15][16]
Molecular Formula C₁₃H₁₁FO₃S[16][17]
Molecular Weight 266.29 g/mol [16][17]

Spectroscopic Data Interpretation:

  • ¹H NMR : The spectrum will show distinct signals in the aromatic region corresponding to the protons on both phenyl rings, with coupling patterns influenced by the fluoro and sulfonyl substituents. A sharp singlet around 3.0-3.2 ppm is characteristic of the methylsulfonyl (-SO₂CH₃) protons. A broad singlet for the phenolic -OH proton will also be present.

  • ¹³C NMR : The spectrum will display the expected number of signals for the 13 carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F). Carbons adjacent to the sulfonyl group will be shifted downfield.

  • ¹⁹F NMR : A singlet peak will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the molecular ion, typically [M+H]⁺ or [M-H]⁻.

  • Infrared (IR) Spectroscopy : Key vibrational bands will include a broad O-H stretch for the phenol, strong asymmetric and symmetric S=O stretches for the sulfone group, and a C-F stretching band.

Conclusion

This compound is more than a simple precursor; it is a strategic platform for the synthesis of Celecoxib and its next-generation analogs. Its preparation via robust and efficient Suzuki-Miyaura cross-coupling chemistry exemplifies modern synthetic practices. For drug development professionals, this intermediate provides a convergent and flexible route to novel diarylpyrazole compounds, facilitating the exploration of structure-activity relationships and the optimization of therapeutic candidates. Understanding the synthesis and application of this key intermediate is crucial for innovation in the field of anti-inflammatory medicine.

References

An In-depth Technical Guide to the Mechanisms of Action of Methylsulfonyl Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by methylsulfonyl biphenyl derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to explore the causal relationships between chemical structure and biological function. We will delve into key therapeutic areas where these derivatives have shown promise, elucidating the molecular interactions and signaling pathways they modulate.

Introduction: The Versatile Methylsulfonyl Biphenyl Scaffold

The biphenyl moiety is a prevalent structural motif in medicinal chemistry, offering a rigid yet conformationally flexible scaffold for the design of biologically active molecules.[1][2] The introduction of a methylsulfonyl group (-SO₂CH₃) significantly alters the physicochemical properties of the biphenyl core, influencing its solubility, metabolic stability, and ability to interact with biological targets. This guide will explore how this versatile scaffold has been adapted to create compounds with a wide array of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects.

Section 1: Biphenylsulfonamides as Matrix Metalloproteinase (MMP) Inhibitors for Antileukemic Therapy

Overexpression of matrix metalloproteinase-2 (MMP-2) is correlated with the progression of certain cancers, including chronic myeloid leukemia (CML).[3] A class of biphenylsulfonamide derivatives has emerged as potent MMP-2 inhibitors with promising antileukemic properties.[3]

Core Mechanism of Action: Zinc Chelation in the MMP-2 Active Site

The primary mechanism of action for these biphenylsulfonamide derivatives involves the direct inhibition of the catalytic activity of MMP-2.[3] The key to this inhibition lies in the interaction with the catalytic zinc ion (Zn²⁺) residing in the enzyme's active site.

Molecular docking and dynamics simulations have revealed that specific biphenylsulfonamide derivatives, such as the compound designated DH-18, form a strong bidentate chelation with the catalytic Zn²⁺ ion.[3] This interaction is mediated by a hydroxamate zinc binding group (ZBG) incorporated into the derivative's structure. The chelation of the zinc ion effectively blocks the enzyme's ability to hydrolyze its substrates, thereby inhibiting its function in tissue remodeling and cancer progression.

Beyond zinc chelation, stable binding is further achieved through interactions with key amino acid residues within the MMP-2 active site, including His120, Glu121, His124, His130, Pro140, and Tyr142.[3]

Downstream Cellular Effects

The inhibition of MMP-2 by these compounds leads to several downstream effects that contribute to their antileukemic efficacy:

  • Reduced MMP-2 Expression: Treatment with lead compounds like DH-18 and DH-19 has been shown to decrease the expression of MMP-2 in CML cell lines.[3]

  • Induction of Apoptosis: These derivatives effectively induce apoptosis (programmed cell death) in cancer cells.[3]

  • Cell Cycle Arrest: The compounds have been observed to cause cell cycle arrest in different phases, further halting the proliferation of leukemic cells.[3]

  • Anti-angiogenic Efficacy: By inhibiting MMP-2, these molecules also exhibit promising anti-angiogenic effects, which is crucial for preventing tumor growth and metastasis.[3]

Experimental Workflow: Elucidating MMP-2 Inhibition

The following workflow outlines the key experimental steps to characterize the MMP-2 inhibitory activity of biphenylsulfonamide derivatives.

MMP2_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Modeling synthesis Synthesis of Biphenylsulfonamide Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mmp2_assay MMP-2 Inhibition Assay (IC50 Determination) characterization->mmp2_assay docking Molecular Docking with MMP-2 Crystal Structure characterization->docking cell_viability Cell Viability Assay (e.g., MTT) on CML Cell Lines (K562) mmp2_assay->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle mmp2_expression MMP-2 Expression Analysis (Western Blot/qPCR) cell_cycle->mmp2_expression md_simulation Molecular Dynamics (MD) Simulation docking->md_simulation

Caption: Workflow for characterizing MMP-2 inhibitory biphenylsulfonamides.

Section 2: Sulfonamide Derivatives as Antibacterial Agents

Certain methylsulfonyl biphenyl derivatives fall under the broader class of sulfonamides, which are known for their antibacterial properties.[4] The mechanism of action for these compounds is fundamentally different from the MMP inhibitors and targets a crucial metabolic pathway in bacteria.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial action of these sulfonamide derivatives is the inhibition of bacterial folic acid synthesis.[4] They act as competitive antagonists of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Due to their structural similarity to PABA, these sulfonamides can bind to and inhibit the enzyme dihydropteroate synthetase (DHPS). This enzymatic blockade halts the production of dihydrofolic acid, a critical intermediate in the folic acid pathway, ultimately leading to a bacteriostatic effect.[4]

Folic_Acid_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Sulfonamide Methylsulfonyl Biphenyl Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Blocked Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Synergistic Antibacterial Activity

Methylsulfonyl biphenyl derivatives have also been investigated for their synergistic effects with conventional antibiotics. For instance, protosappanins A and B, which are biphenyl compounds, have demonstrated the ability to enhance the efficacy of aminoglycoside antibiotics like amikacin and gentamicin against methicillin-resistant Staphylococcus aureus (MRSA).[5] This synergy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, potentially reversing antibiotic resistance.[5]

Section 3: Interaction with Cellular Binding Proteins

Not all methylsulfonyl biphenyl derivatives act as enzyme inhibitors. Some function by binding to intracellular proteins, thereby modulating their activity or transport functions.

Core Mechanism of Action: Ligand for Fatty Acid-Binding Proteins (FABPs)

A notable example is the interaction of a methylsulfonyl metabolite of a polychlorinated biphenyl, 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, with the liver fatty acid-binding protein (L-FABP).[6] This interaction is non-covalent, meaning the derivative is not permanently bound to the protein.[6]

Fatty acid-binding proteins are involved in the intracellular transport and trafficking of fatty acids and other lipophilic molecules. By acting as a ligand for L-FABP, the methylsulfonyl biphenyl derivative can potentially interfere with these processes. The precise downstream consequences of this binding are still an area of active research but could include alterations in lipid metabolism and signaling pathways that rely on fatty acid-derived messengers.

Experimental Protocol: Characterization of Protein Binding
  • Incubation: Incubate a radiolabeled version of the methylsulfonyl biphenyl derivative with a cell supernatant (e.g., from rat intestinal mucosa).

  • Isolation of Protein-Ligand Complex: Use gel filtration and ion-exchange chromatography to isolate the protein-ligand complex from the mixture.

  • Protein Identification: Characterize the protein component of the complex using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblot analysis with antibodies specific to the suspected protein (e.g., anti-L-FABP).

  • Confirmation of Non-covalent Binding: Demonstrate that the derivative can be extracted from the purified protein, confirming that the interaction is not a covalent bond.

Section 4: Modulation of Kinase Signaling Pathways

Kinases are a large family of enzymes that play critical roles in cellular signaling. The biphenyl scaffold has been successfully utilized to develop inhibitors of specific kinases, with the methylsulfonyl group contributing to the binding affinity and pharmacokinetic properties of the compounds.

Core Mechanism of Action: p38 MAP Kinase Inhibition

Biphenyl amide derivatives have been identified as a novel series of inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses. Inhibition of p38 kinase is a therapeutic strategy for a range of inflammatory diseases.

X-ray crystallography studies have provided insights into the binding mode of these biphenyl amides within the ATP-binding pocket of p38α. The biphenyl moiety typically occupies a hydrophobic region of the active site, while other functional groups, potentially including the methylsulfonyl group or its analogs, form hydrogen bonds and other interactions with key residues, preventing the binding of ATP and subsequent phosphorylation of downstream targets.

Conclusion and Future Directions

The methylsulfonyl biphenyl scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The mechanism of action is highly dependent on the specific substitution patterns and functional groups appended to the biphenyl core. This guide has highlighted several distinct mechanisms, including:

  • Enzyme Inhibition: Through direct interaction with the active sites of enzymes like MMP-2 and dihydropteroate synthetase.

  • Protein Binding: By acting as ligands for intracellular transport proteins such as FABPs.

  • Kinase Modulation: By inhibiting key signaling proteins like p38 MAP kinase.

Future research in this area will likely focus on optimizing the selectivity and potency of these derivatives for their respective targets. A deeper understanding of their structure-activity relationships, aided by computational modeling and advanced analytical techniques, will be crucial for designing next-generation therapeutics with improved efficacy and safety profiles. The diverse biological activities of methylsulfonyl biphenyl derivatives underscore their continued importance in medicinal chemistry and drug discovery.

References

Discovery and history of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Significance of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol and its Analogs

This guide delves into the scientific journey of a key structural motif in modern medicinal chemistry: the substituted biphenyl sulfone. While the specific molecule, this compound, may not be a household name, its constituent parts represent a critical foundation for a class of pharmaceuticals that have had a profound impact on the management of pain and inflammation—the selective COX-2 inhibitors. We will explore the rationale behind its design, the intricacies of its synthesis, and its place within the broader history of non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis of Selective COX-2 Inhibition: A Paradigm Shift in Anti-Inflammatory Therapy

The therapeutic utility of traditional NSAIDs, such as ibuprofen and naproxen, has long been hampered by a significant side-effect profile, most notably gastrointestinal complications. This is a direct consequence of their non-selective inhibition of the two cyclooxygenase (COX) isoforms: COX-1 and COX-2. While COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins, COX-1 is constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role.[1]

The discovery of the COX-2 isoenzyme in the early 1990s presented a pivotal opportunity for the rational design of a new generation of anti-inflammatory agents. The goal was to create molecules that could selectively inhibit COX-2, thereby retaining the anti-inflammatory and analgesic benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][2] This led to the development of the "coxib" class of drugs, with celecoxib (Celebrex®) being a prominent example.[3][4]

The general structural blueprint for many selective COX-2 inhibitors is a diarylheterocycle.[5] Within this framework, specific substituents on the aryl rings play a crucial role in conferring selectivity. The 4-(methylsulfonyl)phenyl group, as seen in our topic molecule and in celecoxib, is a key pharmacophore that contributes significantly to COX-2 selectivity.[1][5]

Deconstructing the Molecule: The Functional Significance of Each Moiety

The structure of this compound can be broken down into three key components, each contributing to its potential biological activity and chemical properties.

ComponentChemical StructureSignificance in Drug Design
Biphenyl Scaffold C₆H₅-C₆H₅Provides a rigid, yet conformationally flexible, backbone that allows for optimal positioning of substituents within the enzyme's active site. The diaryl arrangement is a common feature in many COX-2 inhibitors.
Methylsulfonyl Group -SO₂CH₃This electron-withdrawing group is a critical determinant of COX-2 selectivity. It can form hydrogen bonds with specific amino acid residues in the side pocket of the COX-2 active site, an interaction that is not as favorable in the narrower active site of COX-1.[1][5]
Fluoro and Hydroxyl Groups -F and -OHThe fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the molecule in the active site.

The Synthetic Pathway: A Representative Approach

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a substituted biphenyl derivative.

Step 1: Preparation of the Boronic Acid Ester

The synthesis would likely begin with the preparation of a suitable boronic acid or boronic acid ester, such as 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester. This can be achieved by reacting 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[7]

Step 2: The Coupling Reaction

The prepared boronic acid ester would then be coupled with a suitably protected 4-halophenol (e.g., 4-bromo-1-(tert-butyldimethylsilyloxy)benzene) under standard Suzuki-Miyaura conditions.

Step 3: Deprotection

The final step would involve the removal of the protecting group from the hydroxyl moiety to yield the target compound, this compound.

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

The Mechanism of Action: How Biphenyl Sulfones Target COX-2

The selective inhibition of COX-2 by diarylheterocycles like celecoxib, and by extension, the class of compounds represented by our topic molecule, is a result of key differences in the active sites of the two COX isoforms.

The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a side pocket that is not present in COX-1. The 4-(methylsulfonyl)phenyl moiety of the inhibitor is able to fit into this side pocket, forming favorable interactions, including hydrogen bonds, with the amino acid residues lining it. This specific interaction is a primary contributor to the high COX-2 selectivity observed for this class of compounds.

COX_Inhibition cluster_0 COX-1 Active Site (Narrower) cluster_1 COX-2 Active Site (Larger with Side Pocket) COX1_Inhibitor Biphenyl Sulfone Inhibitor COX1_Site Active Site COX1_Inhibitor->COX1_Site Steric Hindrance (Poor Fit) Prostaglandins_Protective Protective Prostaglandins COX1_Site->Prostaglandins_Protective COX2_Inhibitor Biphenyl Sulfone Inhibitor Side_Pocket Side Pocket COX2_Inhibitor->Side_Pocket Specific Binding (High Affinity) Prostaglandins_Inflammation Pro-inflammatory Prostaglandins COX2_Inhibitor->Prostaglandins_Inflammation Inhibits COX2_Site Active Site COX2_Site->Prostaglandins_Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_Site COX-1 Arachidonic_Acid->COX2_Site COX-2

Caption: A simplified diagram illustrating the selective inhibition of COX-2 by a biphenyl sulfone-containing inhibitor.

Conclusion and Future Perspectives

The discovery and development of selective COX-2 inhibitors marked a significant advancement in the management of inflammatory conditions. The this compound structure, while not a drug itself, embodies the key chemical principles that underpin the success of this class of therapeutic agents. The biphenyl scaffold provides the necessary framework, while the methylsulfonyl and fluoro substituents are crucial for achieving the desired selectivity and pharmacokinetic properties.

Ongoing research in this area continues to explore novel scaffolds and substituents to further refine the selectivity and safety profiles of COX-2 inhibitors. The lessons learned from the development of the "coxib" class of drugs, rooted in the understanding of structures like this compound, will undoubtedly continue to guide the design of future generations of anti-inflammatory medicines.

References

Substituted Biphenyl-4-ols: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Substituted biphenyl-4-ols represent a class of organic compounds built upon a biphenyl backbone—two phenyl rings linked by a single bond—with a hydroxyl (-OH) group at the 4-position of one ring and various other functional groups attached elsewhere on the scaffold. This structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives are capable of binding to a wide range of biological targets, exhibiting diverse and potent pharmacological activities.[1][2][3] The inherent flexibility of the biphenyl ring system allows its derivatives to adopt different conformations, facilitating interactions with various protein binding pockets.[4] This guide provides an in-depth exploration of the synthesis, key research applications, and structure-activity relationships of substituted biphenyl-4-ols, offering insights for their further development as therapeutic agents.

Core Research Applications of Substituted Biphenyl-4-ols

The versatility of the biphenyl-4-ol scaffold has led to its investigation in numerous therapeutic areas. The following sections detail its most promising applications, supported by experimental evidence and mechanistic insights.

Anticancer Activity

The biphenyl scaffold is a prominent feature in many compounds with demonstrated anticancer abilities.[1] Derivatives of biphenyl-4-ol have shown significant efficacy against various cancer cell lines by modulating key cellular pathways, including cell cycle progression and apoptosis.

Mechanism of Action: Many hydroxylated biphenyl compounds exert their antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[5] For instance, certain biphenyl derivatives can arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from dividing.[6] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and cell cycle inhibitors like p21 and p27, along with the downregulation of proteins that promote cell division, such as cyclin B1 and Cdk1.[6]

One notable example is the biphenyl-4-carboxylic acid derivative, CA224, which inhibits cyclin-dependent kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle.[6] Furthermore, some biphenyl analogues of Combretastatin A4 (a potent microtubule-targeting agent) have been shown to induce mitotic arrest, leading to strong pro-apoptotic effects in colorectal cancer cells.[7]

Selected Anticancer Biphenyl Derivatives and Efficacy:

Compound Name/ClassCancer Cell Line(s)Observed EffectIC50 ValueReference
Hydroxylated Biphenyl Cmpd. 11Malignant Melanoma (CN-mel)Antiproliferative1.7 µM (at 72h)[5]
Hydroxylated Biphenyl Cmpd. 12Malignant Melanoma (CN-mel)Antiproliferative2.0 µM (at 72h)[5]
Biphenyl-4-carboxylic acid (CA224)Lung Cancer (NCI-H460)Cell cycle arrest, ApoptosisNot specified[6]
Substituted Biphenyl AmidesBreast Cancer (SKBr3, MCF-7)AntiproliferativeVaries[4]

Illustrative Pathway: Induction of Apoptosis

The diagram below illustrates a simplified signaling cascade initiated by a hypothetical biphenyl-4-ol derivative leading to apoptosis in a cancer cell.

Simplified Apoptosis Pathway Induced by Biphenyl-4-ol Derivative Biphenyl Substituted Biphenyl-4-ol Receptor Cellular Target (e.g., Kinase, Microtubule) Biphenyl->Receptor Binds/Inhibits Signal Signal Transduction (e.g., p53, p21 upregulation) Receptor->Signal Initiates Mito Mitochondrial Stress Signal->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Biphenyl-4-ol Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Perform 2-fold Serial Dilutions in Microplate Wells Stock->Serial Addition Add Inoculum to All Wells Serial->Addition Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Addition Incubate Incubate at 37°C for 18-24 hours Addition->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC Hydrogen Atom Transfer (HAT) Mechanism Biphenyl Biphenyl-OH plus1 + Radical R• (Free Radical) arrow Radical->arrow BiphenylO Biphenyl-O• (Stabilized Radical) arrow->BiphenylO plus2 + RH R-H (Neutralized Molecule)

References

Methodological & Application

Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a biphenyl derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. The protocol is designed to be self-validating, with in-depth explanations for experimental choices and references to authoritative literature.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The target molecule, this compound, incorporates several key pharmacophoric features: a biphenyl core for structural rigidity and protein-protein interaction inhibition, a fluoro substituent to modulate metabolic stability and binding affinity, a hydroxyl group to act as a hydrogen bond donor/acceptor, and a methylsulfonyl group, a common bioisostere for other functional groups that can enhance solubility and cell permeability. The synthesis of this molecule requires a strategic approach, typically involving a palladium-catalyzed cross-coupling reaction to construct the biphenyl core, followed by a deprotection step to reveal the phenolic hydroxyl group.

This guide outlines a reliable two-step synthetic route commencing with the Suzuki-Miyaura cross-coupling of commercially available (4-(methylsulfonyl)phenyl)boronic acid and a custom-synthesized halogenated phenol derivative, followed by demethylation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 4-bromo-2-fluoro-1-methoxybenzene. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (4-(methylsulfonyl)phenyl)boronic acid. The final step is the demethylation of the resulting methoxybiphenyl derivative to yield the target phenol.

Synthetic_Scheme cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Demethylation 2-fluoro-4-methoxyphenol 2-Fluoro-4-methoxyphenol 4-bromo-2-fluoro-1-methoxybenzene 4-Bromo-2-fluoro-1-methoxybenzene 2-fluoro-4-methoxyphenol->4-bromo-2-fluoro-1-methoxybenzene NBS, p-TsOH, MeOH methoxy_biphenyl 3-Fluoro-4-methoxy-4'-(methylsulfonyl)biphenyl 4-bromo-2-fluoro-1-methoxybenzene->methoxy_biphenyl 4-(methylsulfonyl)phenylboronic_acid (4-(Methylsulfonyl)phenyl)boronic acid 4-(methylsulfonyl)phenylboronic_acid->methoxy_biphenyl Pd Catalyst, Base, Solvent final_product This compound methoxy_biphenyl->final_product BBr3, DCM

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2-fluoro-1-methoxybenzene

The initial step is the selective bromination of 2-fluoro-4-methoxyphenol. While direct bromination of phenols can sometimes lead to multiple substitutions, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH) in methanol provides excellent regioselectivity for the desired ortho-brominated product[1].

Materials and Reagents:

ReagentM.W.Quantity (mmol)Mass/Volume
2-Fluoro-4-methoxyphenol142.1310.01.42 g
N-Bromosuccinimide (NBS)177.9810.51.87 g
para-Toluenesulfonic acid172.201.0172 mg
Methanol (ACS Grade)32.04-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methoxyphenol (1.42 g, 10.0 mmol) and methanol (50 mL).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add para-toluenesulfonic acid (172 mg, 1.0 mmol) to the solution.

  • Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes. The reaction is exothermic, and a slight temperature increase may be observed.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to afford 4-bromo-2-fluoro-1-methoxybenzene as a colorless oil.

Part 2: Suzuki-Miyaura Coupling

The core biphenyl structure is assembled via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming C-C bonds between aryl halides and arylboronic acids. The choice of a phosphine-free palladium catalyst, such as palladium on carbon (Pd/C), in an aqueous medium offers a more environmentally friendly and cost-effective approach.

Suzuki_Cycle cluster_legend Legend Pd(0) Pd(0)Ln Pd(II) Ar1-Pd(II)-X Ln Pd(0)->Pd(II) Ar1X OxAdd Oxidative Addition Pd(II)_Ar1Ar2 Ar1-Pd(II)-Ar2 Ln Pd(II)->Pd(II)_Ar1Ar2 Ar2B(OH)2, Base Transmetalation Transmetalation Ar2B(OH)2 Ar2B(OH)2 Base Base Pd(II)_Ar1Ar2->Pd(0) Product Ar1-Ar2 Pd(II)_Ar1Ar2->Product RedElim Reductive Elimination Ar1X Ar1X Ar1X_leg Ar1X = 4-Bromo-2-fluoro-1-methoxybenzene Ar2B(OH)2_leg Ar2B(OH)2 = (4-(Methylsulfonyl)phenyl)boronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentM.W.Quantity (mmol)Mass/Volume
4-Bromo-2-fluoro-1-methoxybenzene205.025.01.025 g
(4-(Methylsulfonyl)phenyl)boronic acid200.026.01.20 g
10% Palladium on Carbon (Pd/C)-0.15 (mol%)~32 mg
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
1,4-Dioxane88.11-20 mL
Water (degassed)18.02-5 mL

Procedure:

  • To a 50 mL Schlenk flask, add 4-bromo-2-fluoro-1-methoxybenzene (1.025 g, 5.0 mmol), (4-(methylsulfonyl)phenyl)boronic acid (1.20 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add 10% Pd/C (approximately 32 mg, 0.15 mol% Pd).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (7:3 hexane:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (20 mL).

  • Combine the filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 3-fluoro-4-methoxy-4'-(methylsulfonyl)biphenyl, can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash chromatography (gradient elution with hexane and ethyl acetate).

Part 3: Demethylation to Yield the Final Product

The final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a powerful and efficient reagent for the demethylation of aryl methyl ethers, typically providing clean conversion under mild conditions.

Materials and Reagents:

ReagentM.W.Quantity (mmol)Mass/Volume
3-Fluoro-4-methoxy-4'-(methylsulfonyl)biphenyl280.314.0 (assumed)1.12 g
Boron Tribromide (1.0 M in DCM)250.5212.012.0 mL
Dichloromethane (DCM, anhydrous)84.93-40 mL

Procedure:

  • Dissolve the crude 3-fluoro-4-methoxy-4'-(methylsulfonyl)biphenyl (1.12 g, assuming ~4.0 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (12.0 mL, 12.0 mmol) dropwise via syringe. A white precipitate may form.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by TLC (7:3 hexane:ethyl acetate).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice (50 g).

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 8:2 hexane:ethyl acetate) to afford this compound as a white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.00 (d, J = 8.4 Hz, 2H, Ar-H), ~7.65 (d, J = 8.4 Hz, 2H, Ar-H), ~7.30-7.15 (m, 3H, Ar-H), ~5.50 (s, 1H, OH), 3.10 (s, 3H, SO₂CH₃). Note: This is a predicted spectrum based on similar structures. Actual chemical shifts may vary.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155.0 (d, J = 245 Hz), ~148.0, ~144.0, ~139.0, ~132.0, ~128.0, ~127.5, ~118.0 (d, J = 20 Hz), ~116.0 (d, J = 5 Hz), ~115.0, ~44.5. Note: This is a predicted spectrum based on similar structures. Actual chemical shifts may vary.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₁FO₃S [M-H]⁻: 265.04. Found: 265.05.

  • Melting Point: To be determined.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst, insufficient base, poor quality of boronic acid, or impure starting materials.Ensure the Pd/C catalyst is fresh or properly stored. Use freshly dried and powdered base. Check the purity of the boronic acid. Ensure the starting aryl bromide is pure. Degas solvents thoroughly. Increase reaction time or temperature if necessary.
Incomplete demethylation Insufficient BBr₃, presence of water in the reaction.Use a larger excess of BBr₃ (up to 4 equivalents). Ensure all glassware and solvents are scrupulously dry. Extend the reaction time.
Formation of side products Debromination in the Suzuki coupling, over-bromination in the first step.In the bromination step, add NBS slowly and maintain the temperature. For the Suzuki coupling, use a milder base or lower the reaction temperature.
Difficult purification Co-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., recrystallization).

References

Application Note: High-Yield Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1][2] The title compound, 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, incorporates several key pharmacophores: a fluoro-substituted phenol, a biphenyl core, and a methylsulfonyl group. This combination of functionalities suggests its potential as an intermediate or final active pharmaceutical ingredient (API) in drug discovery programs, particularly in the development of kinase inhibitors or anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, especially for the synthesis of biaryl compounds, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and aryl halides.[1][3][4][5]

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The described methodology is designed to be robust, high-yielding, and scalable for applications in research, process development, and drug discovery.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 3-fluoro-4-iodophenol), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron species (here, (4-(methylsulfonyl)phenyl)boronic acid) transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[3][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Palladacycle) Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Boronate Ar'B(OH)3- Ar'B(OH)2->Boronate Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 3-fluoro-4-iodophenol and (4-(methylsulfonyl)phenyl)boronic acid.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier
3-Fluoro-4-iodophenol122927-84-8238.002.38 g10.0>98%Commercially Available
(4-(Methylsulfonyl)phenyl)boronic acid149104-88-1200.022.40 g12.0>95%Commercially Available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.231 g0.20>98%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0>99%Commercially Available
1,4-Dioxane (anhydrous)123-91-188.1140 mL->99.8%Commercially Available
Deionized Water7732-18-518.0210 mL---
Ethyl Acetate (EtOAc)141-78-688.11As needed-ACS GradeCommercially Available
Brine (saturated NaCl solution)7647-14-558.44As needed---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--Commercially Available
Silica Gel7631-86-960.08As needed-230-400 meshCommercially Available
Hexane110-54-386.18As needed-ACS GradeCommercially Available
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 3-fluoro-4-iodophenol (2.38 g, 10.0 mmol), (4-(methylsulfonyl)phenyl)boronic acid (2.40 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd(PPh₃)₄ (0.231 g, 0.20 mmol, 2 mol%) to the flask.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes. Add the degassed 1,4-dioxane (40 mL) and deionized water (10 mL) to the reaction flask via a cannula or syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 85-90 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1) is recommended. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Due to the polar nature of the product, alternative purification techniques such as reversed-phase chromatography may also be effective.[8][9]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Assemble and Dry Glassware B Add Reactants and Base A->B C Add Catalyst B->C D Add Degassed Solvents C->D E Heat to 85-90 °C D->E F Monitor by TLC E->F G Cool and Quench F->G H Solvent Removal G->H I Extraction with EtOAc H->I J Wash and Dry I->J K Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

References

Application Note: Strategic Synthesis of Celecoxib Precursors via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Celecoxib, a selective COX-2 inhibitor, is a cornerstone in anti-inflammatory therapy, offering significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] A critical step in the industrial synthesis of Celecoxib is the efficient construction of its 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This application note provides a detailed, field-proven guide to the Claisen condensation reaction used for this purpose. We will dissect the reaction mechanism, present a robust, step-by-step protocol, and discuss the critical parameters that govern reaction yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this pivotal synthetic transformation.

The Strategic Role of Claisen Condensation in Celecoxib Synthesis

The synthesis of Celecoxib hinges on a two-step process: a Claisen condensation followed by a cyclocondensation.[2] The initial Claisen condensation forges the core β-diketone structure by coupling 4'-methylacetophenone with ethyl trifluoroacetate. This intermediate is then reacted with 4-hydrazinylbenzenesulfonamide to form the final pyrazole ring of Celecoxib.[2][3] The efficiency and purity achieved in this first step are paramount, as they directly impact the overall yield and quality of the final active pharmaceutical ingredient (API).

G cluster_start Starting Materials A 4'-Methylacetophenone C Claisen Condensation A->C B Ethyl Trifluoroacetate B->C D 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione (Key Precursor) C->D Formation of β-Diketone E Cyclocondensation (with 4-hydrazinylbenzenesulfonamide) D->E F Celecoxib (API) E->F Pyrazole Ring Formation

Figure 1: Overall synthetic workflow for Celecoxib.

Mechanistic Insights: The Driving Force of the Reaction

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters, or in this case, a ketone and an ester, in the presence of a strong base.[4] Understanding the mechanism is crucial for troubleshooting and optimization.

The reaction proceeds through several key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the 4'-methylacetophenone to form a resonance-stabilized enolate. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This forms a tetrahedral intermediate.[5]

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion (-OEt) as a leaving group. This yields the β-diketone product.[5]

  • Irreversible Deprotonation: This is the thermodynamic driving force of the reaction. The resulting 1,3-dicarbonyl compound is significantly more acidic (pKa ≈ 9-11) than the starting ketone or alcohol byproducts. The alkoxide base present in the reaction mixture quantitatively deprotonates the β-diketone, forming a stable enolate. This final, irreversible acid-base reaction shifts the entire equilibrium towards the product side, ensuring a high yield.[6][7] For this reason, a full equivalent of base is required, not just a catalytic amount.[7]

G Claisen Condensation Mechanism start 1. Enolate Formation step2 2. Nucleophilic Attack start->step2 Ketone Enolate step3 3. Elimination step2->step3 Tetrahedral Intermediate step4 4. Deprotonation (Driving Force) step3->step4 β-Diketone Product end Final Product (after acidic workup) step4->end Stable Enolate Salt

Figure 2: Key stages of the Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity, based on established literature procedures.[8]

4.1. Materials and Equipment

  • Reactants: 4'-Methylacetophenone (4-MAP), Ethyl trifluoroacetate (ETFA), Sodium ethoxide (NaOEt), Absolute Ethanol (200 proof).

  • Workup/Purification: Hydrochloric acid (HCl, aqueous solution), Hexane, Deionized Water, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, addition funnel, ice bath, rotary evaporator, Buchner funnel.

4.2. Step-by-Step Methodology

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (e.g., 100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.4 equivalents) to the ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir until the base is fully dissolved.

    • Causality Note: Using sodium ethoxide as the base is critical when ethyl trifluoroacetate is the ester. This prevents transesterification, a side reaction where the alkoxide base might swap with the ester's alkoxy group, leading to a mixture of products.[6]

  • Reactant Addition: To the stirred solution, add 4'-methylacetophenone (1.0 equivalent). Subsequently, add ethyl trifluoroacetate (1.1 equivalents) dropwise via an addition funnel over 15-20 minutes.

    • Causality Note: A slight excess of the ester ensures the complete consumption of the ketone, which can be more difficult to separate from the final product.

  • Reaction Execution: Stir the reaction mixture at room temperature (25°C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4'-methylacetophenone is consumed.[8]

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a 10% aqueous HCl solution until the pH is acidic (pH ~2-3). This protonates the enolate salt of the product and neutralizes any remaining base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solution in vacuo using a rotary evaporator to obtain a crude solid or oil. Suspend the crude material in cold hexane and stir vigorously (trituration).[8]

  • Isolation: Collect the purified solid product by vacuum filtration, washing with a small amount of cold hexane to remove any soluble impurities. Dry the cream-colored solid under vacuum. The resulting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is typically of sufficient purity (>98%) to be used in the subsequent cyclocondensation step without further purification.[9]

Critical Reaction Parameters and Optimization

The success of the Claisen condensation is highly dependent on several key parameters. The following table summarizes conditions reported in various studies, offering a basis for process optimization.

ParameterCondition 1Condition 2Condition 3Rationale & Field Insights
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Sodium Methoxide (NaOMe)NaOEt is preferred with ethyl esters to prevent transesterification.[6] NaH is a strong, non-nucleophilic base suitable for aprotic solvents but requires careful handling due to hydrogen gas evolution.[9]
Solvent Absolute EthanolTolueneMethanolThe solvent must be compatible with the base. Alcohols are used with their corresponding alkoxides. Aprotic solvents like toluene are used with hydride bases.[8][9]
Temperature 25°C (Room Temp)40-45°C65°CRoom temperature is often sufficient and minimizes side reactions.[8] Gentle heating can reduce reaction times but may require more careful monitoring.[9][10]
Reaction Time 3 - 5 hours5 hours10 hoursReaction time should be determined by reaction monitoring (TLC, HPLC). Over-extending the reaction time offers no benefit once the limiting reagent is consumed.
Reported Yield >90%[8]91%[9](Overall yield 46% for 2 steps)[10]High yields are consistently reported, underscoring the efficiency of this reaction when properly executed. The final irreversible deprotonation is key to this success.

Conclusion

The Claisen condensation is a robust and highly efficient method for synthesizing the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione precursor essential for Celecoxib production. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the choice of a stoichiometric amount of a non-interfering base—researchers can reliably achieve high yields and purity. The protocol detailed herein provides a validated starting point for laboratory-scale synthesis and a solid foundation for process optimization in drug development and manufacturing settings.

References

Application Notes and Protocols for Cyclo-condensation Reactions Involving 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is a highly functionalized scaffold with significant potential in the synthesis of novel heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic phenol, a biphenyl core, and electron-withdrawing fluoro and methylsulfonyl groups, offers a versatile platform for various cyclo-condensation reactions. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed protocols for leveraging this compound in the synthesis of high-value heterocyclic structures, particularly dibenzofurans, benzofurans, and coumarins. The strategic application of these reactions can lead to the generation of diverse molecular libraries with potential applications in medicinal chemistry and materials science. Biphenyl derivatives are crucial intermediates in organic synthesis, forming the structural backbone of numerous pharmacologically active compounds.[1]

Strategic Considerations for Cyclo-condensation Reactions

The reactivity of this compound in cyclo-condensation reactions is governed by the interplay of its functional groups:

  • The Phenolic Hydroxyl Group: This group is the primary site of nucleophilic attack and can be readily deprotonated to form a more reactive phenoxide ion.[2] Its position on the biphenyl ring dictates the regioselectivity of cyclization.

  • The Biphenyl Core: This rigid aromatic system provides the foundational structure for the resulting heterocyclic products. The presence of the second phenyl ring offers possibilities for extended conjugation and specific steric and electronic influences.

  • The Fluoro Substituent: Located ortho to the hydroxyl group, the fluorine atom is a weak electron-withdrawing group. Its presence can influence the acidity of the phenol and may direct the regioselectivity of electrophilic attack on the aromatic ring.

  • The Methylsulfonyl Group: Positioned on the second phenyl ring, this strong electron-withdrawing group significantly influences the overall electronic properties of the molecule. While not directly involved in the cyclization on the phenolic ring, it can impact the molecule's solubility, crystallinity, and potential for intermolecular interactions in the resulting products.

The following sections detail specific cyclo-condensation protocols applicable to this compound, providing both the "how" and the "why" behind each experimental step.

Application 1: Synthesis of Substituted Dibenzofurans via Oxidative Cyclization

Dibenzofurans are a class of heterocyclic compounds with a wide range of biological activities.[3] The biphenyl-4-ol moiety of the starting material is an ideal precursor for the synthesis of substituted dibenzofurans through intramolecular C-O bond formation. Palladium-catalyzed phenol-directed C-H activation/C-O cyclization is a powerful method for this transformation.[4][5]

Reaction Principle

This reaction proceeds via an intramolecular oxidative coupling. A palladium catalyst activates a C-H bond on the phenyl ring bearing the methylsulfonyl group, which is ortho to the biphenyl linkage. This is followed by cyclization through the formation of a C-O bond with the phenolic hydroxyl group. An oxidant is required to regenerate the active palladium catalyst.

Experimental Protocol

Reaction Scheme:

G reactant This compound product Substituted Dibenzofuran reactant->product Heat reagents Pd(OAc)2 (cat.) Oxidant (e.g., Cu(OAc)2, O2) Solvent (e.g., Toluene, DMF) reagents->product

A schematic of the synthesis of substituted dibenzofurans.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound(Not Available)266.29
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.50
Copper(II) Acetate (Cu(OAc)2)142-71-2181.63
Toluene, Anhydrous108-88-392.14
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 266.3 mg).

  • Add Palladium(II) acetate (0.05 mmol, 11.2 mg) and Copper(II) acetate (2.0 mmol, 363.3 mg) as the re-oxidant.

  • Evacuate and backfill the tube with oxygen or air (using a balloon).

  • Add 10 mL of anhydrous toluene or DMF via syringe.

  • Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the metal salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dibenzofuran derivative.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective catalyst for C-H activation.

  • Oxidant: Copper(II) acetate is used to reoxidize the Pd(0) intermediate back to the active Pd(II) species, allowing the catalytic cycle to continue. Molecular oxygen can also serve as the terminal oxidant.

  • Solvent: High-boiling aprotic solvents like toluene or DMF are used to achieve the necessary reaction temperatures.

  • Inert Atmosphere: While the reaction uses an oxidant, the initial setup under an inert atmosphere (before introducing oxygen) is good practice to prevent unwanted side reactions with sensitive reagents.

Application 2: Synthesis of Substituted Benzofurans

The phenolic ring of this compound can be used to construct a benzofuran ring through condensation with an α-haloketone. This is a versatile method for preparing a variety of substituted benzofurans.[6][7][8]

Reaction Principle

This synthesis typically proceeds in two steps: O-alkylation of the phenol with the α-haloketone to form a phenoxy ketone intermediate, followed by an intramolecular cyclization/dehydration to form the benzofuran ring. One-pot procedures are also possible.[6]

Experimental Protocol

Reaction Scheme:

G reactant1 This compound product Substituted Benzofuran reactant1->product reactant2 α-Haloketone (e.g., 2-chloroacetone) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) reagents->product Heat

A schematic of the synthesis of substituted benzofurans.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound(Not Available)266.29
2-Chloroacetone78-95-592.52
Potassium Carbonate (K2CO3)584-08-7138.21
Acetone67-64-158.08

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 266.3 mg) in 15 mL of acetone.

  • Add potassium carbonate (2.0 mmol, 276.4 mg) to the solution.

  • Add 2-chloroacetone (1.2 mmol, 0.095 mL) dropwise to the stirring suspension.

  • Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzofuran derivative.

Trustworthiness and Self-Validation:

  • The formation of the intermediate phenoxy ketone can often be observed by TLC or LC-MS analysis of an aliquot from the reaction mixture.

  • The final product will have a distinct NMR spectrum compared to the starting material, with characteristic signals for the newly formed furan ring.

Application 3: Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[9][10] This reaction is applicable to this compound to produce novel, highly substituted coumarin structures.

Reaction Principle

The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenolic ring, and subsequent dehydration to form the coumarin ring system.[9]

Experimental Protocol

Reaction Scheme:

G reactant1 This compound product Substituted Coumarin reactant1->product reactant2 β-Ketoester (e.g., Ethyl acetoacetate) reactant2->product reagents Acid Catalyst (e.g., H2SO4, Amberlyst-15) Solvent (optional) reagents->product Heat

A schematic of the Pechmann condensation for coumarin synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound(Not Available)266.29
Ethyl Acetoacetate141-97-9130.14
Sulfuric Acid (H2SO4), Concentrated7664-93-998.08
Amberlyst-15 ion-exchange resin39389-20-3N/A

Procedure:

  • Method A (Homogeneous Catalysis):

    • Carefully add concentrated sulfuric acid (2 mL) to a cooled (0 °C) mixture of this compound (1.0 mmol, 266.3 mg) and ethyl acetoacetate (1.1 mmol, 0.14 mL).

    • Stir the mixture at room temperature for 1-2 hours, then heat to 60-80 °C for an additional 2-4 hours.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol or purify by column chromatography.

  • Method B (Heterogeneous Catalysis):

    • In a round-bottom flask, mix this compound (1.0 mmol, 266.3 mg), ethyl acetoacetate (1.5 mmol, 0.19 mL), and Amberlyst-15 (200 mg).

    • Heat the mixture (solvent-free) at 100-120 °C for 4-8 hours.

    • Cool the reaction mixture, add ethanol (10 mL), and filter to remove the catalyst.

    • Wash the catalyst with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

Authoritative Grounding and Mechanistic Insight:

The Pechmann condensation mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular Friedel-Crafts acylation and subsequent dehydration. The use of a solid acid catalyst like Amberlyst-15 offers advantages in terms of easier product isolation and catalyst recyclability, aligning with principles of green chemistry.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds through various cyclo-condensation reactions. The protocols detailed in this guide for the synthesis of dibenzofurans, benzofurans, and coumarins provide a solid foundation for researchers to explore the chemical space around this scaffold. The electronic and steric properties of the substituents on the biphenyl core offer fine-tuning capabilities for the properties of the final products, making this an exciting area for further investigation in drug discovery and materials science.

References

Scaling Up Success: A Detailed Protocol for the Synthesis of Key Celecoxib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of two pivotal intermediates in the manufacturing of Celecoxib: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of each reaction, the rationale behind critical process parameters, and strategies for impurity control, thereby offering a self-validating framework for successful scale-up. By integrating field-proven insights with established chemical principles, this document aims to empower chemists to confidently and efficiently produce these essential building blocks for a vital anti-inflammatory agent.

Introduction: The Architectural Significance of Celecoxib's Intermediates

Celecoxib, a selective COX-2 inhibitor, has profoundly impacted the management of pain and inflammation by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The commercial viability of this important therapeutic agent hinges on an efficient, cost-effective, and scalable synthetic route. The most widely adopted industrial synthesis of celecoxib involves the convergent union of two key intermediates: a β-diketone and an aryl hydrazine.[2][3] The purity and yield of these intermediates directly dictate the quality and efficiency of the final active pharmaceutical ingredient (API) synthesis.

This application note provides a deep dive into the scalable synthesis of these two critical building blocks:

  • Intermediate I: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Intermediate II: 4-hydrazinobenzenesulfonamide hydrochloride

We will explore the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization and control.

Synthesis of Intermediate I: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione via Claisen Condensation

The synthesis of this fluorinated β-diketone is achieved through a Claisen condensation, a cornerstone reaction in carbon-carbon bond formation.[2] This reaction involves the acylation of a ketone with an ester in the presence of a strong base.

The "Why": Mechanistic Insights and Rationale

The Claisen condensation proceeds via the formation of an enolate from 4'-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The choice of a strong base, such as sodium ethoxide, is crucial for deprotonating the α-carbon of the ketone to generate the reactive enolate. The trifluoromethyl group on the ester enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The reaction is driven to completion by the deprotonation of the newly formed β-diketone, which is more acidic than the starting ketone.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product ketone 4'-Methylacetophenone enolate Enolate Formation ketone->enolate Deprotonation by Base ester Ethyl Trifluoroacetate nucleophilic_attack Nucleophilic Attack ester->nucleophilic_attack base Sodium Ethoxide (Base) enolate->nucleophilic_attack Nucleophilic Addition tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product_formation Dione Formation elimination->product_formation Ethoxide leaves dione 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione product_formation->dione

Figure 1: Claisen Condensation Workflow for Intermediate I
Scalable Protocol for Intermediate I

This protocol is optimized for scalability, focusing on robust reaction conditions and a straightforward work-up procedure.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
4'-Methylacetophenone134.181.0134.2 g
Ethyl trifluoroacetate142.081.2170.5 g (144.5 mL)
Sodium ethoxide68.051.495.3 g
Absolute Ethanol46.07-1.0 L
2M Hydrochloric Acid--As needed
Toluene--For extraction
Hexane--For trituration

Procedure:

  • Reactor Setup and Inert Atmosphere: Set up the jacketed reactor and ensure it is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with absolute ethanol (1.0 L) and sodium ethoxide (95.3 g). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Ketone: Slowly add 4'-methylacetophenone (134.2 g) to the reactor via an addition funnel over 30 minutes, maintaining the temperature at 20-25°C.

  • Addition of Ester: After the addition of the ketone is complete, add ethyl trifluoroacetate (170.5 g) dropwise over 1 hour, ensuring the temperature does not exceed 30°C. An exothermic reaction will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 25°C for 3 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting ketone.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to 10-15°C. Slowly and carefully add 2M hydrochloric acid to neutralize the reaction mixture to a pH of 6-7.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add water (500 mL) and toluene (500 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (upper) layer. Extract the aqueous layer with an additional portion of toluene (250 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: Triturate the crude oil with hexane (500 mL) with vigorous stirring. The product will precipitate as a pale-yellow solid.[3]

  • Isolation and Drying: Isolate the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum at 40°C to a constant weight. A quantitative yield of the desired product of adequate purity for the next step is expected.[3]

Synthesis of Intermediate II: 4-Hydrazinobenzenesulfonamide Hydrochloride

This intermediate is synthesized from the readily available starting material, sulfanilamide, through a two-step process: diazotization followed by reduction.

The "Why": Mechanistic Insights and Rationale

Diazotization: Sulfanilamide is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.[4] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation on a large scale is tin(II) chloride in concentrated hydrochloric acid.[5] The tin(II) chloride acts as a two-electron reducing agent.

Hydrazine_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product sulfanilamide Sulfanilamide diazotization Diazotization (0-5°C) sulfanilamide->diazotization nitrite Sodium Nitrite + HCl nitrite->diazotization reducer Tin(II) Chloride (Reducer) reduction Reduction reducer->reduction diazotization->reduction Diazonium Salt Intermediate hydrazine_hcl 4-Hydrazinobenzenesulfonamide Hydrochloride reduction->hydrazine_hcl

Figure 2: Synthesis Workflow for Intermediate II
Scalable Protocol for Intermediate II

Safety First: Diazonium salts are potentially explosive, especially when dry. This procedure must be carried out with appropriate safety precautions, including working in a well-ventilated fume hood and using a blast shield. The reaction should never be allowed to warm above the specified temperatures.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Beakers and graduated cylinders

Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
Sulfanilamide172.211.0172.2 g
Concentrated HCl (37%)36.46~9.0750 mL
Sodium Nitrite69.001.175.9 g
Tin(II) Chloride Dihydrate225.632.5564.1 g
Deionized Water18.02-As needed

Procedure:

  • Preparation of Sulfanilamide Solution: In the jacketed reactor, suspend sulfanilamide (172.2 g) in a mixture of concentrated hydrochloric acid (500 mL) and deionized water (500 mL). Cool the mixture to 0-5°C with constant stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (75.9 g) in deionized water (250 mL) and cool the solution to 0-5°C.

  • Diazotization: Slowly add the cold sodium nitrite solution to the sulfanilamide suspension over 1 hour, maintaining the reaction temperature between 0-5°C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.[5]

  • Preparation of Reducing Agent Solution: In a separate large beaker, dissolve tin(II) chloride dihydrate (564.1 g) in concentrated hydrochloric acid (250 mL). Cool this solution to 0-5°C.

  • Reduction: Slowly and carefully add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Precipitation and Isolation: After the addition is complete, stir the reaction mixture for an additional 2 hours at 5-10°C. The product will precipitate as a white to off-white solid.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight to yield 4-hydrazinobenzenesulfonamide hydrochloride.

Quality Control and Impurity Management

A robust manufacturing process is one that consistently produces a high-purity product. In the synthesis of celecoxib intermediates, several impurities can arise.

  • Intermediate I Synthesis: Incomplete reaction can leave unreacted 4'-methylacetophenone. The formation of side products from self-condensation of the ketone or ester can also occur. The described work-up and purification by trituration are effective at removing these impurities.

  • Intermediate II Synthesis: The primary impurity concern is the presence of unreacted sulfanilamide or byproducts from the decomposition of the diazonium salt. Strict temperature control during diazotization is the most critical factor in minimizing these impurities.

Regular in-process controls using techniques like HPLC are essential for monitoring reaction completion and impurity levels.[6]

Conclusion: A Foundation for Efficient API Synthesis

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of the key intermediates of celecoxib. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers and process chemists can not only replicate these procedures but also troubleshoot and optimize them for their specific manufacturing environment. The successful and efficient synthesis of high-purity 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride lays a solid foundation for the subsequent Knorr pyrazole synthesis, ultimately leading to the production of high-quality Celecoxib.

References

Application Notes: Synthesis of Celecoxib, a Selective COX-2 Inhibitor, Utilizing a Key Biphenyl Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutive enzyme involved in gastrointestinal cytoprotection and platelet aggregation, and COX-2, an inducible enzyme upregulated at sites of inflammation.[1][3] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[1][3]

Selective COX-2 inhibitors, such as Celecoxib, were developed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal complications associated with COX-1 inhibition.[1][4] The chemical scaffold of these inhibitors, often a 1,5-diarylpyrazole, is critical to their selectivity.[5] This document details a robust and widely adopted synthetic pathway to Celecoxib, which hinges on the formation of a key β-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, followed by a regioselective cyclocondensation reaction. While the topic compound 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol represents a class of biphenyls used in synthesizing various COX-2 inhibitors, the most well-documented and industrially significant synthesis for the archetypal COX-2 inhibitor, Celecoxib, begins with p-methylacetophenone. This note will focus on this canonical synthesis to provide a clear, reproducible protocol.

Overall Synthetic Strategy

The synthesis of Celecoxib from 4'-methylacetophenone is a well-established two-step process.[6] The core logic is to first construct a reactive 1,3-dicarbonyl intermediate, which then undergoes a classic Knorr pyrazole synthesis with a substituted hydrazine to form the stable, aromatic pyrazole ring that defines the drug's structure.[7][8][9]

  • Step 1: Claisen Condensation. 4'-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide or sodium hydride) to form the β-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[6][10][11]

  • Step 2: Knorr Pyrazole Synthesis (Cyclocondensation). The synthesized β-diketone is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent like methanol or ethanol.[6][12] This reaction forms the 1,5-diarylpyrazole ring system of Celecoxib with high regioselectivity.[7][13]

Figure 1: High-level workflow for the two-step synthesis of Celecoxib.
Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Hydrazine derivatives are toxic and should be handled with care.[9]

This step is a base-catalyzed Claisen condensation. The strong base deprotonates the α-carbon of the 4'-methylacetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.

Materials & Reagents:

Reagent M.W. Quantity Moles
4'-Methylacetophenone 134.18 40.0 g 0.298 mol
Ethyl Trifluoroacetate 142.08 50.0 g 0.352 mol
Sodium Hydride (60% in oil) 24.00 25.0 g 0.625 mol
Toluene - 400 mL -
15% Hydrochloric Acid - ~120 mL -

| Petroleum Ether | - | ~200 mL | - |

Procedure:

  • Reaction Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnels, and a condenser, add toluene (400 mL) and sodium hydride (25 g).

  • Addition of Reactants: While stirring, control the internal temperature at 20-25°C. Concurrently add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise over a period of 1-2 hours.

    • Scientist's Note: Simultaneous dropwise addition helps maintain a low concentration of the enolate, minimizing self-condensation side reactions. The use of a strong, non-nucleophilic base like NaH is crucial for driving the reaction to completion.

  • Reaction: After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[10]

  • Work-up and Quenching: Cool the reaction mixture to 30°C. Carefully and slowly add 15% hydrochloric acid (120 mL) dropwise to quench the reaction and neutralize the excess base.

    • Scientist's Note: This step must be done slowly and with cooling, as the reaction of HCl with excess NaH is highly exothermic and produces hydrogen gas.

  • Isolation: Transfer the mixture to a separatory funnel. Allow the layers to separate, and collect the organic (toluene) layer. Evaporate the organic layer to dryness under reduced pressure.[10]

  • Crystallization: Add petroleum ether (200 mL) to the resulting residue to induce crystallization. Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield the desired intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[10][11]

    • Expected Yield: ~62.3 g (91%).[10]

This step is a classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][14][15] The reaction proceeds with high regioselectivity, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone (adjacent to the electron-withdrawing CF₃ group), leading predominantly to the desired 1,5-diarylpyrazole regioisomer.[7]

Materials & Reagents:

Reagent M.W. Quantity Moles
Intermediate from Protocol 1 230.18 40.0 g 0.174 mol
4-Hydrazinylbenzenesulfonamide HCl 223.66 42.2 g 0.189 mol
Methanol - 860 mL -
Ethyl Acetate - ~440 mL -

| Water | - | ~80 mL | - |

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[6][16]

  • Reaction: Heat the mixture to 65°C and stir for 10 hours.[6][16] Monitor the reaction by TLC until the starting diketone is consumed.

    • Scientist's Note: Heating provides the activation energy for the condensation and subsequent dehydration steps that form the aromatic pyrazole ring. Ethanol can also be used as a solvent.[7][12]

  • Solvent Removal: Cool the reaction mixture to room temperature (25-30°C) and remove the methanol completely under vacuum.[6][16]

  • Extraction and Work-up: To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 15 minutes.[16] Separate the layers and extract the aqueous layer twice more with ethyl acetate (52 mL each).[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Celecoxib.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure Celecoxib as a white solid.[6][7]

    • Expected Yield: ~84-88%.[7]

Reaction Mechanism and Rationale

The formation of the pyrazole ring is a multi-step process involving nucleophilic attack, formation of a hydrazone intermediate, intramolecular cyclization, and finally dehydration to yield the stable aromatic ring.

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

The regioselectivity is governed by electronics. The ketone carbonyl adjacent to the trifluoromethyl (CF₃) group is more electrophilic due to the strong electron-withdrawing inductive effect of the CF₃ group. The primary amine (-NH₂) of the hydrazine is more nucleophilic than the secondary amine (-NH-). Therefore, the initial attack occurs between these two centers, which ultimately places the trifluoromethyl group at the 3-position and the 4-methylphenyl group at the 5-position of the pyrazole ring.[7]

Product Characterization and Quality Control

To confirm the identity and purity of the synthesized Celecoxib, the following analytical techniques are recommended:

Analytical MethodPurposeExpected Results
Melting Point Identity & Purity161.3 - 162.2 °C[17][18]
¹H NMR (DMSO-d₆)Structural ConfirmationSignals corresponding to methyl (s, ~2.38 ppm), pyrazole (s, ~6.74 ppm), and aromatic protons.[18][19]
¹³C NMR Structural ConfirmationCharacteristic peaks for all 17 carbons in the molecule.[19]
Infrared (IR) Spec. Functional Group IDPeaks for N-H, S=O (sulfonamide), C=C (aromatic), and C-F stretches.[17][18]
HPLC Purity AssessmentA single major peak with purity >99.5%. A common mobile phase is a mixture of phosphate buffer and acetonitrile.[2][20]
Mass Spectrometry Molecular Weight[M+H]⁺ at m/z 382.37, confirming the molecular formula C₁₇H₁₄F₃N₃O₂S.[17]
Conclusion

The synthesis of Celecoxib via a two-step Claisen condensation and subsequent Knorr cyclocondensation is a highly efficient, scalable, and regioselective process.[7] This pathway leverages fundamental organic reactions to construct a complex pharmaceutical agent from readily available starting materials. The protocols outlined provide a reliable framework for laboratory-scale synthesis, and the analytical methods described are essential for ensuring the final product meets the required standards of purity and identity for research and development purposes.

References

Application Note: A Guide to the Continuous Flow Synthesis of Biphenyl Compounds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Biphenyl scaffolds are privileged structures in pharmaceuticals, agrochemicals, and advanced materials. Traditional batch synthesis methods, however, often face challenges related to scalability, safety, and process control. This application note provides a comprehensive guide to the experimental setup and execution of biphenyl synthesis using continuous flow chemistry, focusing on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We detail the rationale behind component selection, provide a step-by-step protocol for a model reaction, and discuss key parameters for process optimization, offering researchers a validated framework for transitioning from batch to continuous manufacturing.

Introduction: The Imperative for Flow Chemistry in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[1][2][3][4] It involves the reaction of an organoboron species with an aryl halide, catalyzed by a palladium complex.[1][5] While effective in batch reactors, the synthesis of biphenyls can be significantly enhanced by adopting continuous flow technology.

The advantages of flow chemistry over traditional batch processing are numerous and particularly impactful for transition-metal-catalyzed reactions:[6][7]

  • Enhanced Safety: Flow reactors utilize small reaction volumes at any given time, minimizing the risks associated with exothermic events or the handling of hazardous reagents.[6][8][9] This is critical when dealing with potentially pyrophoric catalysts or reaction conditions that could lead to thermal runaways in large batch vessels.[10]

  • Superior Process Control: The high surface-area-to-volume ratio in micro- or meso-reactors allows for exceptionally efficient heat and mass transfer.[7][9] This enables precise temperature control and rapid mixing, leading to more consistent product quality, higher yields, and fewer impurities.[8]

  • Accelerated Reactions & Optimization: Reactions that take hours in a flask can often be completed in minutes or even seconds in a flow system due to improved kinetics at elevated temperatures and pressures.[11][12] The setup facilitates rapid screening of conditions (e.g., temperature, residence time, stoichiometry), making high-throughput experimentation and optimization highly efficient.[13][14]

  • Scalability and Reproducibility: Scaling a flow process involves running the system for a longer duration rather than using larger, more hazardous reactors. This linear scalability ensures that the optimized conditions from the lab translate directly and reliably to production scale.[6][7]

This guide will focus on a practical, modular setup using a heterogeneous palladium catalyst, which simplifies product purification and enhances the sustainability of the process by allowing for catalyst reuse and easier removal of metal residues from the final product.[15][16]

The Catalytic Heart: The Suzuki-Miyaura Mechanism

Understanding the reaction mechanism is fundamental to designing a robust flow process. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex. This is often the rate-determining step.[1][4]

  • Transmetalation: A base activates the organoboron compound (Ar²-B(OR)₂), facilitating the transfer of the second aryl group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to continue the cycle.[1]

Each of these steps has specific requirements (temperature, solvent, base) that can be precisely controlled and optimized within a continuous flow reactor.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Setup: A Modular Approach

A typical flow chemistry setup for biphenyl synthesis is modular, allowing for flexibility and adaptation to specific reaction needs. The system can be divided into three primary zones: Reagent Delivery, the Reaction Module, and Downstream Processing.

Flow_Setup cluster_reagents Reagent Delivery Module cluster_reaction Reaction Module cluster_downstream Downstream Processing & Analysis ReagentA Reagent A (Aryl Halide, Solvent) PumpA Pump A ReagentA->PumpA Mixer Static Mixer (T-piece) PumpA->Mixer Flow Rate A ReagentB Reagent B (Boronic Acid, Base, Solvent) PumpB Pump B ReagentB->PumpB PumpB->Mixer Flow Rate B Reactor Heated Packed-Bed Reactor (e.g., Pd/C Catalyst Column) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Crude Product Stream Collection Product Collection / In-line Analysis (HPLC, UPLC) BPR->Collection

Caption: Modular experimental workflow for continuous flow biphenyl synthesis.

Reagent Delivery Module

This module is responsible for introducing the reactants into the system at precise and stable flow rates.

  • Pumps: High-performance liquid chromatography (HPLC) pumps are the gold standard, offering pulseless, accurate flow crucial for maintaining stoichiometry and residence time. Syringe pumps can also be used, especially for smaller-scale experiments or when handling viscous solutions.

  • Reagent Vessels: Two separate reagent streams are prepared.

    • Stream A: Contains the aryl halide and the palladium catalyst (if using a homogeneous catalyst) dissolved in a suitable solvent.

    • Stream B: Contains the arylboronic acid and the base dissolved or suspended in a solvent. Preparing separate streams prevents premature reaction or catalyst deactivation before the reactants enter the heated zone.

Reaction Module

This is where the chemical transformation occurs.

  • Mixer: A simple T-piece or a more sophisticated static mixer is placed immediately before the reactor. Its function is to ensure the two reagent streams are thoroughly mixed, which is critical for reaction efficiency.

  • Reactor: The choice of reactor is pivotal.

    • Packed-Bed Reactor: This is ideal for heterogeneous catalysts, such as Palladium on Carbon (Pd/C).[15] A column is packed with the catalyst, and the reaction mixture flows through it. This setup simplifies purification, as the catalyst is retained in the column.[2]

    • Coil Reactor: A heated tube or microchip reactor made of a chemically inert material (e.g., PFA, stainless steel, Hastelloy) is used for homogeneous catalysts. The reactor's internal diameter and length, combined with the total flow rate, determine the residence time.

  • Heating: The reactor is placed in a column heater, oil bath, or heating block to maintain a precise and uniform temperature.

Downstream Processing

This module controls the system's pressure and handles the product stream.

  • Back-Pressure Regulator (BPR): This is a critical safety and performance component. The BPR maintains a set pressure throughout the system, which allows for heating solvents above their atmospheric boiling points without vaporization. This can dramatically accelerate reaction rates.[8]

  • Collection & In-line Analysis: The output stream from the BPR is collected for offline analysis (HPLC, GC-MS, NMR). For advanced process control, the stream can be directed to an in-line analytical tool, such as a UPLC-MS system, for real-time reaction monitoring.[17] In more complex setups, this can be followed by in-line purification modules like liquid-liquid extractors or scavenger columns.[18][19][20][21][22]

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid using a packed-bed reactor with a heterogeneous catalyst.

Materials & Reagents
Reagent/MaterialFormula/TypeSupplierPurity
4-BromoanisoleC₇H₇BrOSigma-Aldrich99%
Phenylboronic AcidC₆H₇BO₂Sigma-Aldrich≥97%
Palladium on Carbon10% Pd/CSigma-Aldrich-
Potassium CarbonateK₂CO₃Fisher Scientific≥99%
Ethanol (EtOH)C₂H₅OHVWRAnhydrous
Deionized WaterH₂O--
Omnifit® Column6.6 mm ID x 100 mmVWR-
Equipment Setup
  • Prepare the Packed-Bed Reactor:

    • Weigh an empty Omnifit® column.

    • Carefully pack the column with ~1.0 g of 10% Pd/C catalyst. Gently tap the column to ensure even packing.

    • Weigh the packed column to determine the exact mass of the catalyst.

    • Install the column into a column heater.

  • System Assembly: Assemble the flow chemistry system as depicted in the workflow diagram above.

  • Priming: Prime Pump A with ethanol and Pump B with a 3:1 Ethanol/Water mixture to ensure all lines are filled with solvent and free of air bubbles.

  • System Pressurization: Set the back-pressure regulator to 10 bar.

Reagent Preparation
  • Solution A (Aryl Halide): Dissolve 4-bromoanisole (3.74 g, 20 mmol) in anhydrous ethanol to make a final volume of 100 mL (0.2 M solution).

  • Solution B (Boronic Acid/Base): Dissolve phenylboronic acid (2.92 g, 24 mmol, 1.2 equiv.) and potassium carbonate (5.52 g, 40 mmol, 2.0 equiv.) in a 3:1 mixture of Ethanol/Water to make a final volume of 100 mL. Note: Gentle heating or sonication may be required to fully dissolve the reagents.

Reaction Execution
  • Set Conditions:

    • Set the column heater temperature to 80 °C.

    • Set the flow rate for Pump A to 0.25 mL/min.

    • Set the flow rate for Pump B to 0.25 mL/min.

    • This gives a total flow rate of 0.5 mL/min.

  • Equilibration: Begin by pumping the respective solvents (EtOH for Pump A, 3:1 EtOH/H₂O for Pump B) through the system for 10-15 minutes to allow the reactor to reach thermal equilibrium.

  • Initiate Reaction: Switch the pump inlets from the solvent reservoirs to the reagent Solutions A and B.

  • Collection: Discard the initial output from the first two residence times to ensure the collected sample is from a steady state. A residence time (Rt) can be estimated, but is often determined experimentally.[16] For this setup, begin collection after ~20 minutes.

  • Analysis: Collect fractions at regular intervals and analyze by HPLC or GC-MS to determine conversion and purity.

Reaction Optimization

The true power of flow chemistry lies in its capacity for rapid optimization.[2][11] Key parameters can be systematically varied to maximize yield and throughput.

ParameterRange ExploredRationale & Expected Outcome
Temperature 60 - 140 °CHigher temperatures typically increase reaction rates, leading to higher conversion for a given residence time. The BPR prevents solvent boiling.
Residence Time 2 - 20 minAdjusted by changing the total flow rate. Longer residence time allows for higher conversion but lowers throughput. The goal is to find the shortest time for full conversion.
Stoichiometry 1.1 - 1.5 equiv. Boronic AcidIncreasing the excess of the boronic acid can drive the reaction to completion, but may complicate purification.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice and equivalence of the base are critical for the transmetalation step. Stronger bases may improve rates but can also lead to side reactions.
Solvent System Dioxane/H₂O, THF/H₂O, EtOH/H₂OSolvent choice affects reagent solubility and reaction kinetics. Biphasic systems are common for Suzuki couplings.[1]

Example Optimization Data:

RunTemperature (°C)Flow Rate (mL/min)Residence Time (min, approx.)Conversion (%)
1800.51085
21000.51098
31200.510>99
41201.0596
51202.02.588

Data is illustrative.

Safety and Concluding Remarks

While flow chemistry inherently enhances safety, standard laboratory practices must be followed.[6] Always use a fume hood, wear appropriate PPE, and ensure the system is properly secured. The use of a BPR requires careful attention to pressure ratings of all components.

Transitioning the synthesis of biphenyl compounds from batch to continuous flow offers transformative benefits in efficiency, safety, and scalability. The modular setup described provides a robust and flexible platform for researchers to explore and optimize Suzuki-Miyaura couplings. By carefully controlling key parameters and leveraging the advantages of heterogeneous catalysis, high-purity biphenyls can be synthesized in a fraction of the time required by traditional methods, accelerating discovery and development in the chemical and pharmaceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. The content is structured in a practical question-and-answer format to provide direct solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific target, the recommended approach involves coupling 3-Fluoro-4-hydroxyphenylboronic acid with 4-bromo-1-(methylsulfonyl)benzene. This strategy offers high functional group tolerance and typically proceeds under mild conditions, making it highly effective.[3][4]

Q2: What are the critical starting materials for this synthesis?

The primary coupling partners are:

  • Boronic Acid Component: 3-Fluoro-4-hydroxyphenylboronic acid. This is a commercially available reagent.[5][6][7] Note that it may contain varying amounts of its anhydride (a boroxine).[7][8]

  • Organohalide Component: 4-Bromo-1-(methylsulfonyl)benzene, also known as 4-bromophenyl methyl sulfone. This is also a commercially available and stable solid.[9]

The quality and purity of these starting materials are paramount for achieving high yields.

Q3: What is the fundamental mechanism of the Suzuki-Miyaura reaction for this synthesis?

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-(methylsulfonyl)benzene to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base, forming a boronate species. This species then transfers its aryl group (3-fluoro-4-hydroxyphenyl) to the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated from the metal center, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-Br (4-bromo-1-(methylsulfonyl)benzene) pd_complex Ar¹-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar²-B(OH)₃]⁻ (Activated Boronic Acid) pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Final Product) reductive_elimination->product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental problems that can lead to suboptimal yields and provides scientifically grounded solutions.

Problem Area 1: Low or No Product Conversion

Q: My TLC/LCMS analysis shows mostly unreacted starting materials. What are the most likely causes?

A: This issue typically points to a problem with one of the three core components of the catalytic system: the palladium catalyst, the ligand, or the base.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction or decomposition of the active catalyst can halt the reaction. A common sign of catalyst death is the precipitation of black palladium metal ('palladium black').[10]

    • Solution: Ensure your reaction is rigorously deoxygenated by sparging solvents with an inert gas (Argon or Nitrogen) and maintaining an inert atmosphere throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst. Using a robust Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for stability can also mitigate this issue.[1]

  • Incorrect Ligand Choice: The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity.[1][11] For coupling an electron-rich phenol derivative, a sufficiently electron-rich and sterically bulky phosphine ligand is crucial for promoting the oxidative addition and reductive elimination steps.[2][12]

    • Solution: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to a more advanced biarylphosphine ligand. Excellent choices include SPhos, XPhos, or RuPhos, which are known to improve rates and yields for challenging couplings.[12]

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[13] If the base is too weak, this step becomes the rate-limiting bottleneck. Conversely, a base that is too strong can promote side reactions. The presence of the acidic phenol group on the boronic acid must also be considered.

    • Solution: An inorganic base is typically required. Potassium carbonate (K₂CO₃) is a common starting point. However, for challenging couplings, potassium phosphate (K₃PO₄) often provides superior results due to its higher basicity and ability to facilitate the catalytic cycle.[4][14] A 2:1 or 3:1 ratio of base to the limiting reagent is recommended.

Parameter Common Issue Recommended Solution Rationale
Catalyst Precipitation of Pd black; no conversion.Use a stable Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald precatalysts). Ensure rigorous deoxygenation.[1][12]Prevents oxidative deactivation of the active Pd(0) species.
Ligand Sluggish reaction with simple phosphines.Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[12]Accelerates both oxidative addition and reductive elimination steps.[2][12]
Base Incomplete reaction with weak bases.Use K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃. Use at least 2 equivalents.[14]Stronger base more effectively activates the boronic acid for transmetalation.[13]
Problem Area 2: Significant Byproduct Formation

Q: I've formed the product, but my yield is compromised by a major byproduct corresponding to the starting boronic acid without the B(OH)₂ group. What is this and how can I stop it?

A: You are observing protodeboronation . This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[1] 3-Fluoro-4-hydroxyphenylboronic acid can be susceptible to this, especially at elevated temperatures in the presence of water and base.

  • Solutions:

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress protodeboronation. Use dry solvents (e.g., anhydrous dioxane, toluene, or DMF).

    • Use Potassium Fluoride (KF) as the Base: Fluoride ions can form a more stable fluoroborate species, which is less prone to protodeboronation while still being active in transmetalation.[13]

    • Switch to a Boronate Ester: Convert the boronic acid to its pinacol ester derivative. Boronate esters are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1] The coupling reaction can then be performed using the pinacol ester under similar conditions.

Q: My analysis shows significant homocoupling of my aryl bromide starting material. How do I minimize this?

A: Homocoupling of the aryl bromide (forming 4,4'-bis(methylsulfonyl)biphenyl) or the boronic acid can occur, consuming your starting materials. This is often promoted by oxygen or suboptimal catalyst/ligand ratios.

  • Solutions:

    • Rigorous Deoxygenation: As with catalyst deactivation, oxygen can promote homocoupling pathways. Ensure your reaction setup is completely free of air.

    • Optimize Pd:Ligand Ratio: A 1:1 or 1:2 ratio of Palladium to a monodentate ligand is typical. For bidentate ligands, a 1:1.1 ratio is often used. An excess of ligand can sometimes suppress homocoupling by preventing the formation of palladium species that favor this side reaction.

    • Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired cross-coupling. An initial screening at 80-90 °C is recommended, with adjustments as needed.[14]

Troubleshooting_Flowchart start Low Yield Observed check_conversion Check Conversion: Any Product Formed? start->check_conversion no_conversion NO: Mainly Starting Materials check_conversion->no_conversion No conversion YES: Product is Formed check_conversion->conversion Yes check_catalyst Is Catalyst System Active? - Check Pd Source - Check Ligand Choice - Check Base Strength no_conversion->check_catalyst check_byproducts Identify Major Byproducts conversion->check_byproducts protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_byproducts->protodeboronation Deborylated SM homocoupling Homocoupling (Ar-Ar or Ar'-Ar') check_byproducts->homocoupling Dimerized SMs fix_proto Solution: - Use Anhydrous Solvents - Switch to Boronate Ester - Use KF as Base protodeboronation->fix_proto fix_homo Solution: - Rigorous Deoxygenation - Optimize Pd:Ligand Ratio - Lower Temperature homocoupling->fix_homo

Figure 2: Troubleshooting Decision Tree for Low Yield.
Problem Area 3: Purification Challenges

Q: The crude product is a complex mixture. What is the best way to purify this compound?

A: Purifying biphenyl compounds often requires a multi-step approach due to the presence of structurally similar byproducts.

  • Aqueous Workup: After the reaction is complete, cool the mixture and partition it between an organic solvent (like Ethyl Acetate or Dichloromethane) and water. The phenolic product can be sensitive to pH. A wash with a mild acid (e.g., dilute HCl) can help remove basic impurities, followed by a brine wash.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts like homocoupled species.[15]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is typically effective. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The high polarity of the sulfone and phenol groups means it will likely elute at higher concentrations of ethyl acetate.

  • Recrystallization: If chromatography yields a product that is still not perfectly pure, recrystallization can be an excellent final polishing step.[16]

    • Solvent System: A solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below is needed. A mixture like Ethanol/Water, Isopropanol, or Toluene/Hexanes could be a good starting point for screening.[17]

Optimized Experimental Protocol

This protocol is a starting point based on best practices for Suzuki-Miyaura couplings of this nature. Optimization may be required.

Materials:

  • 3-Fluoro-4-hydroxyphenylboronic acid (1.1 eq)[5]

  • 4-Bromo-1-(methylsulfonyl)benzene (1.0 eq)[9]

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1-(methylsulfonyl)benzene, 3-fluoro-4-hydroxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio) via syringe. The water helps to solubilize the base.

  • Stir the mixture and sparge with Argon for 15 minutes to ensure the solution is fully deoxygenated.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.

References

Suzuki Coupling of Fluorinated Aromatics: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the ChemSolutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki-Miyaura coupling reaction with fluorinated aromatic substrates. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

The carbon-fluorine bond, owing to its strength and the high electronegativity of fluorine, presents unique challenges in cross-coupling reactions. However, the prevalence of fluorinated motifs in pharmaceuticals and advanced materials makes mastering this reaction essential. This guide addresses common issues in a question-and-answer format, offering field-proven insights and solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction with a fluorinated aryl halide is resulting in a low yield or no product at all. What are the primary factors I should investigate?

Answer: Low or non-existent yields in the Suzuki coupling of fluorinated aromatics often stem from challenges in the catalytic cycle, particularly the oxidative addition step due to the strong C-F bond. A systematic evaluation of your reaction parameters is key.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical. The electronic and steric properties of the ligand directly influence the catalyst's activity and stability.

  • Underlying Principle: For electron-deficient fluoroarenes, the oxidative addition of the C-X (where X is a halide) bond to the Pd(0) center is often the rate-limiting step.[1][2] Electron-donating and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the electron density on the palladium center, facilitating this crucial step.[3][4]

  • Troubleshooting Steps:

    • Evaluate Your Ligand: If you are using a standard, less electron-rich ligand like triphenylphosphine (PPh₃), consider switching to a more electron-donating and sterically hindered one.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging couplings.[5] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability.[4][6]

    • Catalyst Precursor: While Pd(PPh₃)₄ can be effective for some systems,[7] pre-formed Pd(0) sources like Pd₂(dba)₃, when combined with an appropriate ligand, often show higher activity. Buchwald's third-generation (G3) or fourth-generation (G4) precatalysts are also excellent, air-stable options that reliably form the active monoligated Pd(0) species in solution.

2. Base Selection: Activating the Boron Reagent

The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid or its ester.[8]

  • Underlying Principle: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[8][9] The choice of base can also influence catalyst stability and side reactions.

  • Troubleshooting Steps:

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) is a common choice, but for less reactive systems, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.[10]

    • Phosphates: Potassium phosphate (K₃PO₄) is another strong base that is often successful where carbonates fail.

    • Fluoride Additives: The use of fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial.[11][12] Fluoride ions can play a dual role: acting as a base and potentially forming a palladium-fluorido intermediate that influences the catalytic cycle.[13]

3. Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Troubleshooting Steps:

    • Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with a small amount of water, are standard.[10][14] The water helps to dissolve the inorganic base.

    • Solubility Issues: If your substrates have poor solubility, consider using a solvent like toluene or 1,2-dichlorobenzene, which may require higher reaction temperatures.[15]

Issue 2: Prevalent Side Reactions

Question: My reaction is messy, and I'm observing significant side products like homocoupling of the boronic acid and/or hydrodehalogenation of my aryl halide. How can I suppress these?

Answer: Side reactions are often indicative of an imbalance in the rates of the desired catalytic steps versus undesired pathways.

1. Homocoupling of the Boronic Acid (Glaser-Hay type)
  • Underlying Principle: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate the dimerization of the boronic acid.

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • High-Quality Reagents: Use high-purity solvents and reagents to minimize contaminants that could interfere with the catalysis.

2. Hydrodehalogenation/Hydrodefluorination
  • Underlying Principle: This involves the replacement of the halogen (or fluorine) with a hydrogen atom. This can occur through various pathways, including reaction with trace water or other proton sources. Hydrodefluorination is a known side reaction in some systems.[16]

  • Troubleshooting Steps:

    • Anhydrous Conditions: If hydrodehalogenation is a significant issue, try running the reaction under strictly anhydrous conditions, using anhydrous solvents and bases.

    • Ligand Choice: The choice of ligand can influence the propensity for this side reaction. Experiment with different ligand classes if this problem persists.

3. Protodeborylation
  • Underlying Principle: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct and boric acid. This is a common issue with electron-rich or sterically hindered boronic acids. Thiophene and furan-based boronic acids are particularly susceptible.[17][18]

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol (Bpin) or neopentylglycol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids.[6]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeborylation.[17] They can be used directly in Suzuki couplings and often give excellent results where boronic acids fail.

    • Reaction Setup: Add the boronic acid or its derivative to the reaction mixture just before heating to minimize its exposure to potentially acidic or protic conditions at room temperature.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow can be used:

Suzuki_Troubleshooting start Low Yield or Side Reactions catalyst 1. Re-evaluate Catalyst System - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Try Buchwald Precatalysts start->catalyst Initial Check base 2. Optimize Base - Switch K2CO3 to Cs2CO3 or K3PO4 - Consider fluoride bases (KF, CsF) catalyst->base No Improvement success Successful Coupling catalyst->success Improved boron 3. Address Boron Reagent Stability - Use Boronic Esters (Bpin) - Use R-BF3K salts base->boron Still Issues base->success Improved conditions 4. Adjust Reaction Conditions - Ensure inert atmosphere - Screen solvents (Dioxane, THF, Toluene) - Vary temperature boron->conditions Side Reactions Persist boron->success Improved conditions->success Optimized

Caption: A decision workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol is a robust starting point for difficult couplings.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), the boronic acid pinacol ester (1.2-1.5 eq.), potassium phosphate (K₃PO₄, 2.0-3.0 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table: Ligand and Base Effects

The following table summarizes common observations for different catalyst and base combinations in the coupling of electron-poor fluoroarenes.

Catalyst/Ligand SystemBaseCommon Observations
Pd(PPh₃)₄K₂CO₃Often sluggish or fails for electron-deficient or hindered fluoroarenes.[7]
Pd₂(dba)₃ / SPhosK₃PO₄High yields for a broad range of substrates; effective for C-Cl and C-F activation.
XPhos Pd G3Cs₂CO₃Excellent for sterically demanding couplings; air and moisture stable precatalyst.
Ni(cod)₂ / NHC ligandK₃PO₄Effective for C-F bond activation, particularly with ortho-directing groups.[19]
Pd(dppf)Cl₂KFCan be effective, especially when using boronic acids instead of esters.[11]
The Catalytic Cycle: A Visual Explanation

Understanding the catalytic cycle is fundamental to troubleshooting. The presence of fluorine on the aromatic ring primarily impacts the initial oxidative addition step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + R-B(OR)2 -> Ar-Pd(II)-R) OA->TM RE Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) TM->RE Pd0 Pd(0)L_n RE->Pd0 Product Ar(F)-R RE->Product Pd0->OA Slowed by strong C-F bond ArX Ar(F)-X ArX->OA RB R-B(OR)2 RB->TM Base Base Base->TM

Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.

References

Technical Support Center: Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. This document is designed for researchers, chemists, and process development professionals who are utilizing Suzuki-Miyaura cross-coupling for the synthesis of this and structurally related biaryl compounds. As a key intermediate in the development of various therapeutic agents, including analogs of Celecoxib, achieving high purity and yield is paramount.[1][2][3][4]

This guide provides in-depth, experience-driven answers to frequently encountered problems, focusing on the identification and mitigation of common byproducts. Our approach is rooted in a mechanistic understanding of the Suzuki-Miyaura reaction to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing for the Suzuki-Miyaura coupling to synthesize this compound. What are the most common byproducts I should anticipate?

A1: In a typical Suzuki-Miyaura coupling between an aryl halide (e.g., 4-bromo-2-fluorophenol) and an arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid), you should be prepared to detect several characteristic byproducts alongside your desired product.[5] Proactive identification is the first step in optimizing your reaction conditions.

The primary undesired compounds fall into three categories originating from the starting materials:

Byproduct Class Specific Impurity Originating Reactant Typical Cause
Boronic Acid Side Reactions 4,4'-bis(methylsulfonyl)-[1,1'-biphenyl]4-(Methylsulfonyl)phenylboronic AcidHomocoupling
Methyl phenyl sulfone4-(Methylsulfonyl)phenylboronic AcidProtodeboronation
Aryl Halide Side Reactions 5,5'-bis(2-fluoro-4-hydroxyphenyl)4-Bromo-2-fluorophenolHomocoupling
3-Fluorophenol4-Bromo-2-fluorophenolDehalogenation/Hydrolysis
Q2: My analysis shows a significant peak corresponding to 4,4'-bis(methylsulfonyl)-[1,1'-biphenyl]. What causes this homocoupling, and how can I prevent it?

A2: The formation of a symmetrical biaryl from your boronic acid is a classic and frequently encountered side reaction in Suzuki-Miyaura couplings.[6][7][8][9] This occurs when two molecules of the boronic acid couple with each other. The primary culprit is often the presence of molecular oxygen or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[8][10][11]

Mechanistic Insight: The homocoupling pathway is often initiated by the reaction of the Pd(II) species with two equivalents of the boronic acid, leading to a reductive elimination that forms the homocoupled dimer and Pd(0).[12] The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted catalytic cycle.[10][11]

Troubleshooting Guide: Boronic Acid Homocoupling
Potential Cause Underlying Reason Recommended Solution
Presence of Dissolved Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[10][11]Implement a rigorous degassing protocol. Sparge all solvents and the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to adding the catalyst. Maintain a positive inert gas atmosphere throughout the reaction.[7]
Inefficient Precatalyst Activation Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) must be reduced in situ to Pd(0) to enter the desired cross-coupling cycle. If this is slow, the Pd(II) can directly catalyze homocoupling.[13]Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[13]
High Catalyst Loading Excess catalyst can increase the likelihood of side reactions, including homocoupling.Optimize the catalyst loading. Reduce it incrementally (e.g., from 2 mol% to 1 mol% or lower) to find the minimum effective concentration.
Base Choice Certain bases can influence the rates of competing pathways.Screen different bases. While common bases like K₂CO₃ or Cs₂CO₃ are standard, sometimes a weaker base or a phosphate base (K₃PO₄) can alter the reaction kinetics favorably.

Visualization: Competing Catalytic Cycles

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA O2 O₂ Pd0->O2 Re-oxidation PdII_Ar1 Ar¹-Pd(II)-X OA->PdII_Ar1 TM Transmetalation (Ar²-B(OH)₂) PdII_Ar1->TM PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² TM->PdII_Ar1Ar2 RE Reductive Elimination PdII_Ar1Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product PdII_cat Pd(II) Precatalyst TM1 Transmetalation (Ar²-B(OH)₂) PdII_cat->TM1 O2->PdII_cat PdII_Ar2 Ar²-Pd(II)-OH TM1->PdII_Ar2 TM2 Second Transmetalation PdII_Ar2->TM2 PdII_Ar2Ar2 Ar²-Pd(II)-Ar² TM2->PdII_Ar2Ar2 RE_HC Reductive Elimination PdII_Ar2Ar2->RE_HC RE_HC->Pd0 Forms Pd(0) Byproduct Ar²-Ar² RE_HC->Byproduct G start Ar-B(OH)₂ (4-(Methylsulfonyl)phenylboronic acid) intermediate [Ar-B(OH)₃]⁻ (Boronate species) start->intermediate + OH⁻ product Ar-H (Methyl phenyl sulfone) intermediate->product + H⁺ proton H⁺ Source (e.g., H₂O) proton->product

References

Optimizing temperature and solvent for celecoxib intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Celecoxib Intermediate Synthesis

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of the key celecoxib intermediate, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The focus is on the critical cyclocondensation reaction and the optimization of its most influential parameters: temperature and solvent selection. Our goal is to empower you to troubleshoot common issues, enhance reaction yield and purity, and develop a robust, scalable process.

The primary synthesis route involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine or its hydrochloride salt.[1] The efficiency and regioselectivity of this reaction are highly dependent on the chosen conditions.[2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge stemming from several factors related to temperature and solvent.

  • Potential Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to insufficient thermal energy or poor solubility of reactants.

    • Solution: Gradually increase the reaction temperature. Many established protocols heat the mixture to reflux for several hours to drive the reaction forward.[1] Ensure your chosen solvent can fully dissolve the starting materials, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride, at the reaction temperature.[4] Solvents like ethanol or mixtures of toluene and methanol are often effective.[1][5]

  • Potential Cause 2: Side Reactions or Degradation. Excessive heat can sometimes promote the formation of byproducts or degrade sensitive functional groups.

    • Solution: If you suspect degradation at high temperatures (e.g., reflux), try running the reaction at a more moderate, controlled temperature (e.g., 50-60 °C) for a longer duration.[5][6] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal balance between reaction rate and impurity formation.[1]

  • Potential Cause 3: Poor Product Isolation. The choice of solvent directly impacts the efficiency of product crystallization and recovery.

    • Solution: The ideal solvent system should fully dissolve the product at a high temperature but allow for significant precipitation upon cooling.[5] If your product remains partially in solution after cooling, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce further precipitation. Solvent mixtures like isopropanol/water or ethyl acetate/hexane are commonly used for recrystallization to achieve high recovery and purity.[7]

Q2: I am observing a significant amount of the regioisomer impurity in my final product. How can I improve the selectivity?

A2: The formation of the undesired 1,3-diarylpyrazole regioisomer is a known issue in this synthesis.[2][8] Selectivity is dictated by which carbonyl group of the 1,3-dicarbonyl intermediate is preferentially attacked by the hydrazine.

  • Potential Cause: Non-Optimal Reaction Conditions. The choice of solvent and temperature can influence the electronic and steric environment of the two carbonyl groups, affecting the regioselectivity of the nucleophilic attack.

    • Solution: Solvent polarity plays a key role. Experiment with different solvent systems. While polar protic solvents like ethanol are common, some processes utilize amide solvents or mixtures like water/ethyl acetate to control selectivity.[3][7] Running the reaction at a controlled, lower temperature may favor the formation of the desired 1,5-diarylpyrazole isomer. A systematic screening of both solvent and temperature is the most effective way to minimize this impurity. It has been observed that using a methanol and toluene mixture can keep the regioisomer level below 2.5%.[5]

Q3: The reaction seems to stall before all the starting material is consumed. What should I do?

A3: A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.

  • Potential Cause 1: Reactant Precipitation. One or both of the reactants may be precipitating out of the solution as the reaction progresses or if the temperature is too low, effectively halting the reaction.

    • Solution: Ensure the chosen solvent maintains the solubility of both 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and the hydrazine salt throughout the reaction. A solvent mixture might be necessary.[7] A modest increase in temperature can often bring precipitated material back into solution.

  • Potential Cause 2: Insufficient Activation Energy. The reaction may simply require more energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature to the reflux point of the solvent being used.[1] Most successful syntheses of celecoxib involve heating the reaction mixture.[1][9]

  • Potential Cause 3: pH Drift. The reaction is typically catalyzed by acid.[1] If the pH of the reaction mixture changes, it can slow down or stop the cyclization.

    • Solution: Ensure a catalytic amount of acid (e.g., hydrochloric acid) is present. The pH of the reaction mixture should generally be maintained below 7.[5]

Solvent & Temperature Optimization Workflow

A systematic approach is crucial for identifying the optimal conditions for your specific laboratory setup. This workflow provides a structured method for screening and refining parameters.

Experimental Protocol: Parameter Screening
  • Small-Scale Solvent Screening:

    • Set up several small-scale reactions (e.g., 100 mg scale) in parallel.

    • In each vessel, use a different solvent or solvent system. A good starting selection includes:

      • Ethanol[1]

      • Isopropanol[3]

      • Toluene[5]

      • Ethyl Acetate / Water (1:1 v/v)[7]

      • Methanol / Toluene (5:95 v/v)[5]

    • Run all reactions at a consistent, moderate temperature (e.g., 60 °C) for a set period (e.g., 4 hours).

  • Initial Analysis:

    • After the set time, take a small aliquot from each reaction.

    • Analyze by TLC or HPLC to assess the consumption of starting materials and the formation of the desired product versus the regioisomer impurity.[1][8]

  • Temperature Profiling:

    • Select the top two or three most promising solvent systems from the initial screen.

    • For each selected solvent, set up three reactions at different temperatures:

      • Room Temperature (approx. 25 °C)

      • Moderate Temperature (e.g., 55-60 °C)[5]

      • Reflux Temperature of the solvent[1]

    • Monitor each reaction over time (e.g., at 1, 2, 4, and 8 hours) via TLC/HPLC to determine the optimal time-temperature combination for maximum conversion and purity.

  • Data Evaluation and Selection:

    • Compare the results from all experiments. Identify the solvent and temperature combination that provides the highest yield of the desired product with the lowest level of impurities in the shortest reasonable time.

Optimization Workflow Diagram

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Finalization start Start Optimization solvent_screen 1. Small-Scale Solvent Screening (Ethanol, Toluene, IPA, Mixtures) start->solvent_screen analyze_screen 2. Analyze Results (TLC/HPLC) - Conversion - Purity solvent_screen->analyze_screen select_solvent 3. Select Top 2-3 Solvents analyze_screen->select_solvent temp_profile 4. Temperature Profiling (Room Temp, 60°C, Reflux) select_solvent->temp_profile analyze_refine 5. Monitor Over Time (TLC/HPLC) - Rate - Impurity Profile temp_profile->analyze_refine evaluate 6. Evaluate Data analyze_refine->evaluate optimal Optimal Conditions Identified (Solvent, Temp, Time) evaluate->optimal scale_up Proceed to Scale-Up & Crystallization Optimization optimal->scale_up G Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Regioselectivity Temp->Selectivity Can Decrease Purity Purity Temp->Purity Affects Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Rate Influences Solubility Reactant Solubility Solvent->Solubility Determines Solvent->Selectivity Strongly Influences Solvent->Purity Affects Yield Yield Rate->Yield Impacts Solubility->Yield Impacts Selectivity->Purity Directly Impacts

References

Stability issues and degradation of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. By understanding the potential challenges and the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a compound of interest in various research and development applications. Its structure, featuring a fluorinated biphenyl core with a hydroxyl group and a methylsulfonyl moiety, presents a unique combination of functional groups that can be susceptible to degradation under certain experimental conditions. This guide will walk you through the potential stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. The biphenyl ring system, the phenolic hydroxyl group, and the methylsulfonyl group are all potential sites for chemical modification.

Q2: I'm observing a loss of potency of my stock solution over time. What could be the cause?

A2: Loss of potency is a common indicator of degradation. The most likely causes are hydrolysis, oxidation, or photodegradation, especially if the solution is not stored under optimal conditions (e.g., neutral pH, protected from light, refrigerated or frozen). It is also crucial to use high-purity solvents, as impurities can catalyze degradation.

Q3: Are there any known degradation products I should be aware of?

A3: While specific degradation products for this exact molecule are not extensively documented in public literature, based on its chemical structure and data from related compounds like Celecoxib, potential degradation products could include hydroxylated biphenyl derivatives, products of C-S bond cleavage, and potentially desulfonated or defluorinated species under harsh conditions.[1][2]

Q4: What are the recommended storage conditions for both the solid compound and solutions?

A4: For the solid compound, it is recommended to store it in a tightly sealed container in a dry, dark place at a controlled room temperature or refrigerated.[3][4][5] Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept at -20°C or -80°C, protected from light, and in a tightly capped vial to prevent solvent evaporation and exposure to air. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred for long-term storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Appearance of Unexpected Peaks in Chromatography

Symptoms:

  • You observe additional peaks in your HPLC, LC-MS, or GC-MS chromatograms that were not present in the initial analysis of the compound.

  • The area of the main peak corresponding to this compound decreases over time.

Potential Causes and Solutions:

Potential Cause Plausible Mechanism Troubleshooting Steps
Oxidative Degradation The phenolic hydroxyl group and the biphenyl rings are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents in your solvent or buffer. The methylsulfonyl group can also be further oxidized under strong oxidative stress.1. De-gas your solvents: Use sonication, sparging with an inert gas (nitrogen or argon), or freeze-pump-thaw cycles to remove dissolved oxygen. 2. Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents. 3. Add an antioxidant: For in vitro assays, consider the addition of a compatible antioxidant like ascorbic acid or Trolox, if it does not interfere with your experiment. 4. Avoid exposure to air: Prepare solutions and perform experiments under an inert atmosphere where possible.
Hydrolysis Although the core structure is generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) in your experimental buffer could potentially lead to slow degradation over time.1. Maintain a neutral pH: Whenever possible, use buffers with a pH between 6 and 8. 2. Limit exposure to harsh pH: If your experiment requires acidic or basic conditions, minimize the incubation time and temperature. Neutralize the sample as soon as possible before analysis or storage.
Photodegradation The aromatic rings in the biphenyl structure can absorb UV light, leading to photochemical reactions. This is a common issue for compounds with extended π-systems.1. Protect from light: Work with the compound in a dimly lit environment. Use amber vials or wrap your containers with aluminum foil.[3] 2. Use a photostability chamber: For controlled experiments on light sensitivity, follow ICH Q1B guidelines for photostability testing.[3]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • You observe high variability in your assay results (e.g., IC50 values, enzyme inhibition constants) between experiments or even within the same experiment.

  • The biological activity of the compound appears to decrease with pre-incubation time.

Potential Causes and Solutions:

Potential Cause Plausible Mechanism Troubleshooting Steps
Degradation in Assay Buffer Components in your cell culture media or assay buffer (e.g., reactive oxygen species produced by cells, high pH of bicarbonate buffers) could be degrading the compound over the course of the experiment.1. Assess compound stability in your assay media: Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, CO2) but without cells or other biological components. Analyze the sample at different time points by HPLC or LC-MS to check for degradation. 2. Prepare fresh solutions: Always use freshly prepared dilutions of your stock solution for each experiment. 3. Reduce incubation time: If stability is an issue, try to shorten the incubation period of your assay if the protocol allows.
Adsorption to Labware The compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration in your assay.1. Use low-adsorption labware: Utilize polypropylene or other low-binding plastics. For critical applications, consider using glass or silanized surfaces. 2. Pre-treat labware: Pre-incubating plates with a solution of a similar, but inert, compound or a small amount of surfactant (if compatible with your assay) can help to block non-specific binding sites.
Solubility Issues The compound may be precipitating out of solution at the final assay concentration, leading to inconsistent results.1. Determine the aqueous solubility: Experimentally verify the solubility of the compound in your assay buffer. 2. Use a co-solvent: If solubility is low, consider using a small percentage of a biocompatible co-solvent like DMSO. Ensure the final concentration of the co-solvent is consistent across all experiments and does not affect your assay.

Experimental Protocols

For researchers needing to perform their own stability studies, the following are generalized protocols for forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]

Protocol 1: Forced Degradation in Solution

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC or LC-MS method.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the this compound molecule based on its chemical structure and principles of drug degradation.

G cluster_main This compound cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways main_compound Chemical Structure Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (UV/Vis Light) Heat Thermal Stress path1 Hydroxylation of Biphenyl Rings Oxidation->path1 path2 Oxidation of Methylsulfonyl Group Oxidation->path2 path3 Cleavage of C-S Bond Hydrolysis->path3 Extreme pH path4 Photochemical Rearrangement/Cleavage Photolysis->path4 Heat->path1 Accelerates other pathways Heat->path3 Accelerates other pathways

Caption: Potential degradation pathways of this compound under various stress conditions.

Workflow for Investigating Stability Issues

The following workflow provides a systematic approach to troubleshooting stability-related problems in your experiments.

start Inconsistent Experimental Results or Unexpected Chromatographic Peaks check_storage Verify Compound Storage Conditions (Solid and Stock Solution) start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh rerun_exp Re-run Experiment with Fresh Solutions prepare_fresh->rerun_exp problem_solved Problem Resolved rerun_exp->problem_solved problem_persists Problem Persists rerun_exp->problem_persists stability_assay Perform Stability Assay in Experimental Buffer/Media problem_persists->stability_assay analyze_degradation Analyze for Degradation Products by LC-MS stability_assay->analyze_degradation degradation_observed Degradation Observed? analyze_degradation->degradation_observed optimize_conditions Optimize Assay Conditions (e.g., reduce incubation time, change buffer) degradation_observed->optimize_conditions Yes no_degradation No Degradation Observed degradation_observed->no_degradation No optimize_conditions->rerun_exp investigate_other Investigate Other Factors (e.g., adsorption, solubility, contamination) no_degradation->investigate_other

Caption: A systematic workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Purification of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction: The Challenge of Purity

This compound is a complex molecule featuring a biphenyl core, a polar sulfone group, a reactive phenolic hydroxyl group, and a fluoro substituent. This combination of functional groups presents a unique set of challenges for purification. The likely synthesis of this molecule is via a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation that is also known for generating specific and often difficult-to-remove impurities[1][2]. The success of downstream applications, particularly in drug development, is critically dependent on the purity of this compound. This guide will provide a structured approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Assuming a Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid, the most common impurities are:

  • Homocoupling byproducts: These are symmetrical biphenyls formed from the coupling of two molecules of the same starting boronic acid[3][4]. Depending on the specific synthetic route, you may encounter:

    • Bis(4-(methylsulfonyl)phenyl)

    • Difluoro-dihydroxy-biphenyl

  • Unreacted starting materials: Residual aryl halide (e.g., 4-bromo-2-fluorophenol) and arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)[5].

  • Dehalogenated starting material: The aryl halide can lose its halogen atom, resulting in a simple arene.

  • Protodeboronated starting material: The boronic acid can be replaced by a hydrogen atom.

  • Palladium catalyst residues: The palladium catalyst used in the coupling reaction can sometimes contaminate the product.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It will help you visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography. It is recommended to use a combination of polar and non-polar solvents, such as ethyl acetate and hexanes, to achieve good separation.

Q3: My compound seems to be degrading on silica gel. What should I do?

A3: The phenolic hydroxyl group can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking or degradation[6]. If you observe this, consider the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in your eluent.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative.

  • Employ reversed-phase chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which is often better suited for polar compounds[7][8].

Troubleshooting and Purification Guides

This section provides a systematic approach to purifying your crude this compound, starting from initial workup to advanced chromatographic techniques.

Initial Workup: Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial first step to remove inorganic salts and highly polar or non-polar impurities. The phenolic nature of the target compound allows for an acid-base extraction strategy.

Principle of the Method:

The phenolic hydroxyl group is acidic and can be deprotonated by a weak base to form a water-soluble phenoxide salt. This allows for the separation of the desired product from non-acidic organic impurities. Subsequent acidification will regenerate the neutral phenolic compound, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The target compound will be deprotonated and move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains non-acidic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic. The target compound will precipitate out of the solution.

  • Back Extraction: Extract the acidified aqueous layer with fresh ethyl acetate. The protonated target compound will move back into the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Purification Strategy Decision Tree

The following diagram illustrates a decision-making workflow for choosing the appropriate purification method after the initial workup.

Purification_Decision_Tree start Crude Product after Workup tlc Analyze by TLC start->tlc single_spot Single Spot on TLC? tlc->single_spot yes Yes single_spot->yes no No single_spot->no recrystallization Attempt Recrystallization yes->recrystallization column Proceed to Column Chromatography no->column success Pure Product recrystallization->success failure Impurities Remain recrystallization->failure degradation Degradation on Silica? column->degradation failure->column normal_phase Normal-Phase Flash Chromatography normal_phase->success reversed_phase Reversed-Phase Flash Chromatography reversed_phase->success yes_degrade Yes degradation->yes_degrade no_degrade No degradation->no_degrade yes_degrade->reversed_phase no_degrade->normal_phase

Caption: Decision tree for purification strategy.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially when there is one major product with minor impurities. The key is to find a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Solvent Selection:

Based on the structure of this compound, which has both polar and non-polar characteristics, a mixed solvent system is likely to be effective. A good starting point would be a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexanes). An ethanol/water mixture is a promising choice[9].

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Issue Possible Cause Solution
Oiling out The solution is becoming saturated at a temperature above the compound's melting point.Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.
No crystals form Too much solvent was used; the solution is not supersaturated.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery Too much solvent was used; crystals were washed with a warm solvent.Use the minimum amount of hot solvent for dissolution and always wash the collected crystals with an ice-cold solvent.
Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.

This is the most common form of flash chromatography, using a polar stationary phase (silica gel) and a non-polar mobile phase.

Principle of the Method:

Compounds are separated based on their differential adsorption to the silica gel. More polar compounds will interact more strongly with the silica and elute later, while less polar compounds will travel down the column more quickly.

Experimental Protocol: Normal-Phase Flash Chromatography

  • Solvent System Selection: Use TLC to determine an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended[10].

  • Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

This technique is particularly useful for polar compounds that do not behave well on silica gel. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.

Principle of the Method:

Separation is based on hydrophobic interactions. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and elute later, while more polar compounds elute earlier[8][11]. This is the reverse of the elution order in normal-phase chromatography.

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Solvent System Selection: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. A gradient from a higher water content to a higher organic solvent content is commonly used.

  • Column Packing: Reversed-phase columns are typically pre-packed.

  • Sample Loading: Dissolve the sample in a polar solvent, ideally the initial mobile phase composition.

  • Elution and Collection: Elute with the polar solvent gradient and collect fractions, monitoring by TLC or HPLC.

  • Concentration: Combine the pure fractions and remove the solvents. Note that removing water will require lyophilization or a high-vacuum rotary evaporator.

Chromatography Troubleshooting

Issue Possible Cause Solution
Poor separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider using a gradient elution.
Compound streaking on TLC/column Compound is too polar or acidic/basic; overloading.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. For your phenolic compound, a small amount of acetic acid may improve peak shape. Ensure you are not loading too much sample onto the column.
Compound won't elute from the column The compound is too polar for the chosen solvent system.Increase the polarity of the eluent. For very polar compounds, a system like methanol in dichloromethane might be necessary.
Cracked silica gel bed Improper packing; running the column too fast.Ensure the silica gel is packed uniformly as a slurry. Apply pressure gently and evenly.

Visualizing the Purification Workflow

Purification_Workflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Workup) crude->extraction partially_pure Partially Purified Solid extraction->partially_pure analysis Purity Analysis (TLC, LC-MS) partially_pure->analysis purification Final Purification analysis->purification recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization flash_chrom Flash Chromatography (Normal or Reversed-Phase) purification->flash_chrom pure_product Pure 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol recrystallization->pure_product flash_chrom->pure_product characterization Characterization (NMR, MS, Melting Point) pure_product->characterization

Caption: General experimental workflow for purification.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the synthesis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a key intermediate in pharmaceutical development. The focus of this document is on the critical step of catalyst selection for the Suzuki-Miyaura cross-coupling reaction to ensure high yield and purity.

The synthesis of this biphenyl derivative typically involves the palladium-catalyzed cross-coupling of two key fragments: an aryl halide (or pseudohalide) and an arylboronic acid (or its ester). The two most common retrosynthetic disconnections are:

  • Route A: Coupling of a 4-(methylsulfonyl)phenylboronic acid derivative with a 4-halo-2-fluorophenol derivative.

  • Route B: Coupling of a 3-fluoro-4-hydroxyphenylboronic acid derivative with a 4-halo-phenyl methyl sulfone derivative.

Both routes present unique challenges due to the electronic properties and potential for side reactions associated with the functional groups present. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Low Yield and Incomplete Conversion

Q1: My Suzuki coupling reaction is resulting in a low yield of the desired this compound. What are the primary factors to investigate?

A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. For this transformation, which involves an electron-rich phenolic component and an electron-deficient sulfonyl component, a highly active catalyst system is necessary. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.[2] For reactions involving a free phenol, a moderately strong base is needed to deprotonate the phenol in situ without promoting side reactions. However, a base that is too strong can lead to decomposition of the boronic acid or undesired side reactions.

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the solubility of the reactants and the stability of the catalyst. A solvent system that can solubilize both the organic substrates and the inorganic base is often ideal. Many Suzuki-Miyaura reactions are performed in solvents like dioxane, THF, or toluene, often with the addition of water.[3]

  • Quality of Reagents: The purity of your starting materials, particularly the boronic acid or its ester, is critical. Boronic acids can be prone to decomposition or the formation of boroxines upon storage.

Q2: I am observing a significant amount of starting material at the end of the reaction. What could be causing this incomplete conversion?

A2: Incomplete conversion often points to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning by Sulfur: The methylsulfonyl group (-SO₂Me) can be a source of catalyst deactivation. While sulfones are generally less problematic than thiols or thioethers, the sulfur atom can still interact with the palladium center, leading to catalyst inhibition.[4] Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this issue.

  • Insufficient Catalyst Activity: The combination of an electron-deficient aryl halide (if used) and a potentially coordinating phenol can make the reaction sluggish. A catalyst system known for high turnover numbers is recommended. For instance, catalysts based on biarylphosphine ligands have shown enhanced reactivity in challenging cross-coupling reactions.

  • Inadequate Temperature: If the reaction is run at too low a temperature, the rate of oxidative addition, which is often the rate-determining step, may be too slow.[3] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

Side Product Formation

Q3: I am observing significant homocoupling of my boronic acid starting material. What is the cause and how can I minimize it?

A3: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can promote the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3] Rigorous degassing of your solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) are crucial.

  • Pd(II) Precatalysts: When using a Pd(II) precatalyst like Pd(OAc)₂, an initial reduction to the active Pd(0) species is required. This reduction can sometimes be accompanied by the homocoupling of the boronic acid. Using a Pd(0) source like Pd₂(dba)₃ might mitigate this, although careful handling under an inert atmosphere is essential.

Q4: My mass spectrometry analysis indicates the presence of a byproduct corresponding to the deborylated or dehalogenated starting material. What is this side reaction and how can it be prevented?

A4: This side reaction is known as protodeboronation (for the boronic acid) or hydrodehalogenation (for the aryl halide).

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of water and a strong base. Using a milder base, shorter reaction times, or protecting the boronic acid as a pinacol ester can help minimize this side reaction.

  • Hydrodehalogenation: This involves the replacement of the halogen on the aryl halide with a hydrogen atom. It can be promoted by certain palladium catalysts and reaction conditions. Optimizing the catalyst and ligand system can often suppress this undesired pathway.

Q5: I am concerned about potential O-arylation of the phenol group. Is this a likely side reaction?

A5: While C-C bond formation is generally favored in Suzuki-Miyaura couplings, O-arylation (formation of a diaryl ether) can occur, especially with unprotected phenols under certain conditions.

  • Minimizing O-arylation: The choice of base is critical. Using a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is generally preferred over stronger bases like hydroxides or alkoxides when a free phenol is present. Additionally, the use of bulky phosphine ligands on the palladium catalyst can sterically hinder the approach to the oxygen atom, favoring C-C coupling. In some cases, protecting the phenol as a methyl or benzyl ether, followed by deprotection after the coupling, may be necessary if O-arylation is a persistent issue.

Catalyst and Condition Selection Guide

The selection of an appropriate catalyst system is critical for the successful synthesis of this compound. Below is a summary of commonly used palladium catalysts and reaction conditions, with a focus on their suitability for this specific transformation.

Catalyst SystemKey Features & ConsiderationsTypical Conditions
Pd(PPh₃)₄ A versatile, commonly used catalyst. May require higher temperatures and longer reaction times for this substrate combination.Base: K₂CO₃, Cs₂CO₃Solvent: Dioxane/H₂O, Toluene/H₂OTemp: 80-100 °C
PdCl₂(dppf) Often provides good yields and is tolerant of a wide range of functional groups. The dppf ligand offers good stability to the catalyst.Base: K₂CO₃, K₃PO₄Solvent: DME, THF, DMFTemp: 80-110 °C
Pd₂(dba)₃ with a Biarylphosphine Ligand (e.g., SPhos, XPhos) Highly active catalyst systems, often effective for challenging couplings, including those with electron-rich or sterically hindered substrates. Can often be run at lower temperatures and catalyst loadings.Base: K₃PO₄, Cs₂CO₃Solvent: Toluene, Dioxane, THFTemp: Room Temp to 100 °C
"Ligandless" Pd(OAc)₂ Can be effective in some cases, particularly in aqueous media. The actual catalytic species is often a subject of debate. May be prone to formation of palladium black.Base: K₂CO₃, Na₂CO₃Solvent: H₂O, DMF/H₂OTemp: 70-100 °C

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling. These should be considered as starting points and may require optimization for your specific substrates and setup.

Protocol 1: Using PdCl₂(dppf) as Catalyst
  • To a dry reaction vessel, add 4-bromo-2-fluorophenol (1.0 equiv), 4-(methylsulfonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add PdCl₂(dppf) (0.02 equiv) to the vessel.

  • Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using a Pd₂(dba)₃/Biarylphosphine Ligand System
  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), SPhos (0.022 equiv), and K₃PO₄ (2.0 equiv) to a dry reaction vessel.

  • Add the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv).

  • Add degassed toluene.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst.[3]

Suzuki_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D + Ar'B(OR)2 + Base E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G Troubleshooting_Workflow Start Low Yield Observed Check1 Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->Check1 Check2 Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check1->Check2 Reagents OK Solution1 Use Fresh Reagents Check1->Solution1 Reagents Suspect Check3 Evaluate Catalyst System (Is the ligand appropriate? Is loading sufficient?) Check2->Check3 Atmosphere OK Solution2 Improve Degassing Technique Check2->Solution2 Oxygen Suspected Check4 Optimize Reaction Conditions (Temperature, Concentration, Base) Check3->Check4 Catalyst Appears Suitable Solution3 Screen Different Ligands/Catalysts (e.g., Biarylphosphines) Check3->Solution3 Catalyst Inactivity Suspected SideProducts Analyze for Side Products (Homocoupling, Protodeboronation) Check4->SideProducts Optimization Ineffective Solution4 Systematically Vary Parameters (e.g., DoE) Check4->Solution4 Conditions Suboptimal Solution5 Adjust Base/Temperature to Minimize Side Reactions SideProducts->Solution5

References

Validation & Comparative

A Comparative Guide to the Synthesis of Celecoxib: An In-Depth Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Synthesis of a COX-2 Inhibitor

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in anti-inflammatory therapy.[1] Its synthesis has been a subject of extensive research, aiming for cost-effective, high-yield, and environmentally benign production processes.[1] This guide provides a comprehensive comparison of the prevalent synthetic strategies for celecoxib, with a focus on the chemical precursors that define these routes. We will delve into the widely adopted condensation reaction of a β-dicarbonyl compound with a substituted hydrazine, and contrast this with alternative approaches that utilize pre-formed biaryl precursors. While the specific precursor 3-fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol is not prominently featured in the mainstream synthesis of celecoxib itself, it serves as an important conceptual alternative for discussing the strategic advantages of different precursor classes in diarylpyrazole synthesis.

The Classical Pathway: Condensation of a β-Diketone and a Hydrazine Derivative

The most common and industrially significant route to celecoxib involves the condensation of two key precursors: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride.[2][3] This approach builds the central pyrazole ring in the final step of the synthesis.

Synthesis of Precursor 1: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

This β-diketone is typically prepared via a Claisen condensation reaction between 4'-methylacetophenone and an ethyl trifluoroacetate.[3]

Experimental Protocol: Claisen Condensation

  • To a solution of sodium methoxide in a suitable solvent such as toluene, add 4'-methylacetophenone.[4]

  • Slowly add ethyl trifluoroacetate to the reaction mixture.[4]

  • Heat the mixture to reflux and stir for several hours to ensure the completion of the reaction.[4]

  • After cooling, the reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid).[4]

  • The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, which can be purified further if necessary.[4]

Synthesis of Precursor 2: 4-Hydrazinobenzenesulfonamide Hydrochloride

This hydrazine derivative is commonly synthesized from sulfanilamide.

Experimental Protocol: Diazotization and Reduction

  • Sulfanilamide is dissolved in a mixture of hydrochloric acid and water, and then cooled to 0-5 °C.[5]

  • A solution of sodium nitrite in water is added dropwise to the cooled sulfanilamide solution to form the diazonium salt.[5]

  • The diazonium salt solution is then added to a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a low temperature.[5]

  • The resulting precipitate of 4-hydrazinobenzenesulfonamide hydrochloride is collected by filtration, washed, and dried.[6]

The Final Step: Regioselective Cyclocondensation

The condensation of the β-diketone and the hydrazine derivative yields celecoxib. A significant challenge in this step is controlling the regioselectivity of the reaction to favor the desired 1,5-diarylpyrazole isomer over its 1,3-diaryl counterpart.[7][8] The reaction conditions, particularly the pH, play a crucial role in directing the outcome of this reaction.[9]

Experimental Protocol: Cyclocondensation

  • A mixture of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-hydrazinobenzenesulfonamide hydrochloride, and a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water) is prepared.[4][10]

  • The reaction mixture is heated to reflux and stirred for several hours.[4]

  • Upon completion, the reaction is cooled, and the crude celecoxib precipitates out of the solution.[10]

  • The product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[10]

Causality Behind Experimental Choices: The use of the hydrochloride salt of the hydrazine is crucial for achieving high regioselectivity towards the desired 1,5-diarylpyrazole isomer. The acidic conditions favor the specific tautomeric form of the β-diketone and the protonation state of the hydrazine, which in turn directs the nucleophilic attack to yield the therapeutically active isomer.

Alternative Synthetic Strategies: The Biaryl Precursor Approach

The rationale for exploring such routes is to circumvent the regioselectivity issues inherent in the classical condensation method. By starting with the correct biaryl scaffold, the formation of the undesired regioisomer can be completely avoided.

Hypothetical Suzuki Coupling Approach:

A plausible, though less common, strategy could involve a Suzuki coupling reaction between a pyrazole-containing boronic acid or ester and a suitable aryl halide or triflate. This would form the pivotal C-N bond between the pyrazole and the phenylsulfonamide moiety.

Diagram of Logical Relationship: Classical vs. Biaryl Precursor Strategy

G cluster_0 Classical Synthesis cluster_1 Biaryl Precursor Strategy (Conceptual) A 4'-Methylacetophenone C 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione A->C B Ethyl Trifluoroacetate B->C F Celecoxib (with potential regioisomer) C->F D Sulfanilamide E 4-Hydrazinobenzenesulfonamide HCl D->E E->F G Biaryl Precursor (e.g., a functionalized biphenyl) I Celecoxib (Regiochemically defined) G->I H Pyrazole Precursor H->I

Caption: Comparison of the convergent classical synthesis with a conceptual linear biaryl precursor strategy.

Performance Comparison of Synthetic Routes

ParameterClassical Condensation RouteBiaryl Precursor Route (Conceptual)
Starting Materials Readily available and relatively inexpensive (e.g., 4'-methylacetophenone, sulfanilamide).[3]More complex, multi-step synthesis often required for the functionalized biaryl precursor.
Regioselectivity A significant challenge, requiring careful control of reaction conditions to minimize the formation of the undesired 1,3-diarylpyrazole isomer.[7]Potentially offers complete regioselectivity, as the connectivity of the aryl groups is pre-defined in the precursor.
Overall Yield Can be high, but may be reduced by the need for purification to remove the regioisomer. Reported yields for the final step vary, for instance, from 70% to 77.1%.[10]Potentially higher overall yield in the final coupling step due to the absence of isomeric byproducts, but the synthesis of the precursor itself might be lengthy and have its own yield limitations.
Scalability Well-established and optimized for industrial-scale production.[11]May be less scalable and more costly due to the use of transition metal catalysts (e.g., palladium for Suzuki coupling) and more complex starting materials.
Green Chemistry Efforts have been made to redesign the process to reduce waste and use greener solvents.[11]The use of palladium catalysts, while effective, can be a concern from both a cost and environmental perspective, requiring efficient catalyst recovery and removal from the final product.

Conclusion

The classical synthesis of celecoxib via the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride remains the most economically viable and widely practiced method for large-scale production. Its primary drawback, the potential for regioisomer formation, has been largely addressed through optimized reaction conditions.

Alternative strategies, such as those employing pre-formed biaryl precursors, offer a compelling solution to the regioselectivity problem. However, the increased complexity and cost associated with the synthesis of these advanced precursors currently limit their widespread application for celecoxib production. As new and more efficient cross-coupling technologies emerge, and with a growing emphasis on green chemistry, the landscape of celecoxib synthesis may yet evolve, potentially favoring routes that offer greater control and efficiency, even if they begin with more complex starting materials. For now, the elegance and efficiency of the classical condensation route, honed over years of process optimization, continue to make it the cornerstone of celecoxib manufacturing.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of biphenyls—a core structural motif in numerous pharmaceuticals and advanced materials—is a critical synthetic challenge. The efficacy of the chosen catalytic system directly dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an in-depth, objective comparison of various catalytic systems for biphenyl synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal catalyst for your specific application.

Introduction: The Enduring Importance of the Biphenyl Moiety

The biphenyl unit is a privileged scaffold in medicinal chemistry and materials science due to its unique structural and electronic properties. Its rigid, planar nature allows it to serve as a versatile pharmacophore, while its conjugated system imparts valuable photophysical characteristics. Consequently, the development of efficient and selective methods for constructing the C-C bond that unites the two aryl rings is a cornerstone of modern organic synthesis.

Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide will navigate the nuances of the most prevalent catalytic systems, offering a comparative analysis to inform your experimental design.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biphenyl Synthesis

Palladium catalysts are the undisputed workhorses for biphenyl synthesis, primarily through the Suzuki-Miyaura, Stille, and Negishi coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic coupling partner.

The Suzuki-Miyaura Coupling: A Versatile and Green Approach

The Suzuki-Miyaura reaction is arguably the most widely utilized method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic inorganic byproducts.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product Negishi_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product

References

A Comparative Guide to the Structural Analogues of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol: Potency, Selectivity, and Structure-Activity Relationships as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of structural analogues of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, exist. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 has been a cornerstone of modern anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The parent compound, this compound, serves as a scaffold for a class of potent and selective COX-2 inhibitors. Its diaryl structure, featuring a methylsulfonyl (SO2Me) group, is a key pharmacophore that confers high affinity and selectivity for the COX-2 active site. The methylsulfonyl group is able to bind to a specific secondary pocket in the COX-2 enzyme which is not present in COX-1, a key factor in its selectivity. This guide will explore how modifications to this core structure impact its inhibitory activity.

Structure-Activity Relationship (SAR) and Comparative Analysis

The development of analogues of this compound has led to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. A key example of a successful analogue is Prekoxib, which has demonstrated significant anti-inflammatory and analgesic effects in veterinary medicine.

The core structure of these inhibitors is a 1,2-diaryl ring system. For potent COX-2 inhibition, a sulfonamide or a similar acidic functional group is typically required on one of the aryl rings. The other aryl ring can be substituted with various groups to enhance activity and selectivity.

Below is a comparative table of key analogues and their reported inhibitory concentrations (IC50) against COX-1 and COX-2.

CompoundModification from Parent ScaffoldCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Parent Compound0.04>100>2500
Prekoxib (Firocoxib) Biphenyl core replaced with a 1,2-diarylcyclopentene scaffold0.06-0.17.3-50~73-833
Celecoxib Biphenyl core replaced with a pyrazole ring0.0415375
Rofecoxib Biphenyl core replaced with a furanone ring0.018>50>2777
Valdecoxib Biphenyl core replaced with an isoxazole ring0.00551000

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that while modifications to the central ring system can maintain or even improve potency against COX-2, they can have a varied impact on selectivity. The methylsulfonyl group remains a critical component for high selectivity across these analogues.

Experimental Protocols for Evaluation

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of these compounds. A common and reliable method is the in vitro whole blood assay.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds.

Principle:

  • COX-2 Activity: Lipopolysaccharide (LPS) is used to induce COX-2 expression in whole blood. The production of prostaglandin E2 (PGE2) is then measured as an indicator of COX-2 activity.

  • COX-1 Activity: The production of thromboxane B2 (TxB2) from endogenous arachidonic acid during blood clotting is used as a measure of constitutive COX-1 activity.

Step-by-Step Protocol:

  • Blood Collection: Collect fresh human blood from healthy volunteers who have not taken NSAIDs for at least 7 days.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • COX-2 Assay: a. Aliquot whole blood into tubes. b. Add the test compound at various concentrations. c. Incubate with LPS (100 µg/mL) for 24 hours at 37°C to induce COX-2. d. Centrifuge to separate plasma. e. Measure PGE2 concentration in the plasma using a validated ELISA kit.

  • COX-1 Assay: a. Aliquot whole blood into tubes containing the test compound. b. Allow the blood to clot by incubating at 37°C for 1 hour. c. Centrifuge to separate serum. d. Measure TxB2 concentration in the serum using a validated ELISA kit.

  • Data Analysis: a. Plot the concentration of PGE2 and TxB2 against the log concentration of the test compound. b. Calculate the IC50 values (the concentration of compound required to inhibit 50% of the enzyme activity) using a suitable non-linear regression model.

Diagram of Experimental Workflow:

G cluster_0 COX-2 Inhibition Assay cluster_1 COX-1 Inhibition Assay cluster_2 Data Analysis A1 Whole Blood + Test Compound A2 Incubate with LPS (24h, 37°C) to induce COX-2 A1->A2 A3 Centrifuge & Collect Plasma A2->A3 A4 Measure PGE2 via ELISA A3->A4 A5 Calculate COX-2 IC50 A4->A5 C1 Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) A5->C1 B1 Whole Blood + Test Compound B2 Incubate (1h, 37°C) to allow clotting B1->B2 B3 Centrifuge & Collect Serum B2->B3 B4 Measure TxB2 via ELISA B3->B4 B5 Calculate COX-1 IC50 B4->B5 B5->C1

Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.

Mechanistic Insights and Structural Rationale

The high selectivity of these diaryl compounds for COX-2 is attributed to key differences in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a secondary pocket. The methylsulfonyl (SO2Me) group of the inhibitor fits snugly into this side pocket, which is not accessible in COX-1 due to the presence of a bulkier isoleucine residue (Ile523) instead of a valine (Val523) in COX-2. This structural difference is the primary basis for the selectivity of this class of inhibitors.

Diagram of Structure-Activity Relationship (SAR):

SAR Core 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol Scaffold Mod1 Methylsulfonyl (SO2Me) Group Core->Mod1 Key for COX-2 Selectivity (Binds to side pocket) Mod2 Biphenyl Core Core->Mod2 Can be replaced with other heterocyclic rings (e.g., pyrazole) to modulate potency & PK properties Mod3 Hydroxyl/Fluoro Groups Core->Mod3 Fine-tunes binding affinity and electronic properties

Caption: Key structural features and their role in the activity of COX-2 inhibitors.

Conclusion

The structural framework of this compound has proven to be a highly successful template for the design of potent and selective COX-2 inhibitors. The key to their selectivity lies in the methylsulfonyl group's ability to exploit a unique secondary pocket within the COX-2 active site. By modifying the central biphenyl core and other peripheral substituents, medicinal chemists have been able to develop a range of analogues with diverse pharmacological profiles. The continued exploration of this chemical space holds promise for the development of next-generation anti-inflammatory agents with improved efficacy and safety.

A Comparative Guide to the Purity Validation of Synthesized 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

The molecule 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol represents a class of compounds with significant potential in medicinal chemistry, likely serving as a key intermediate or an active pharmaceutical ingredient (API) itself. Its structure, featuring a fluorinated phenol ring coupled to a methylsulfonyl-substituted phenyl ring, suggests a synthetic route commonly involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. Regulatory bodies such as the FDA mandate rigorous impurity profiling to ensure that any component other than the API or excipients is identified and controlled within safe limits.[2]

This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a robust, self-validating framework for researchers and drug development professionals.

The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Truth

Relying on a single analytical technique for purity determination is fraught with risk. A co-eluting impurity in a chromatogram or an overlapping signal in a spectrum can mask contaminants, leading to an inaccurate purity assessment. An orthogonal strategy employs multiple, distinct analytical methods that measure different physicochemical properties of the compound. This approach provides a comprehensive and trustworthy purity profile. For our target molecule, a robust orthogonal strategy involves a combination of chromatography, spectroscopy, and thermal analysis.

G cluster_synthesis Synthesis & Initial Confirmation cluster_purity Quantitative Purity & Impurity Profiling cluster_physchem Physicochemical & Non-Chromatographable Impurities synthesis Synthesized Compound (Crude Product) initial_char Structural Confirmation (FTIR, NMR, MS) synthesis->initial_char Identity Check hplc HPLC-PDA (Primary Purity Assay, Known Impurities) initial_char->hplc lcms LC-MS (Impurity ID & Structure Elucidation) initial_char->lcms qnmr qNMR (Absolute Purity Assay - Orthogonal) initial_char->qnmr dsc DSC (Purity by Melting Point Depression, Polymorphism) initial_char->dsc tga TGA (Residual Solvents, Inorganic Impurities) initial_char->tga final_purity Comprehensive Purity Report hplc->final_purity lcms->final_purity qnmr->final_purity dsc->final_purity tga->final_purity

Caption: Integrated workflow for purity validation.

Part 1: Chromatographic Techniques - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and reproducibility.[2][3]

HPLC with Photodiode Array (PDA) Detection

Expertise & Experience: The primary goal here is separation. For a molecule like this compound, which is moderately polar, a reversed-phase C18 column is the logical starting point. A gradient elution (e.g., water/acetonitrile) is crucial. Why? Because potential impurities from a Suzuki coupling can vary widely in polarity. Homocoupled starting materials, for instance, will have different retention times than the final product or dehalogenated byproducts.[4][5] A PDA detector is superior to a simple UV detector because it provides spectral data for each peak. This allows for peak homogeneity analysis; a spectrally pure peak will have a consistent spectrum across its width, while a peak with a co-eluting impurity will show spectral variations.[6]

Trustworthiness: The protocol's validity is ensured by system suitability tests (SSTs) performed before each run. Parameters like theoretical plates, tailing factor for the main peak, and resolution between the main peak and a known impurity or a spiked compound confirm the system is performing as expected.

Experimental Protocol: HPLC-PDA for Purity Assay
  • System: HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA, 210-400 nm. Monitor at 254 nm for quantification.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

  • Quantification: Purity is calculated using an area percent normalization method, assuming all impurities have a similar response factor. This assumption must be verified or corrected using relative response factors for known impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-PDA is excellent for quantification, it cannot identify unknown impurities. Coupling HPLC with a mass spectrometer (MS) is the definitive tool for this purpose.[7] For our target molecule (expected MW ≈ 282.3 g/mol ), an electrospray ionization (ESI) source in negative ion mode would be highly effective due to the acidic phenolic hydroxyl group. High-resolution MS (like TOF or Orbitrap) provides an accurate mass measurement, allowing for the determination of the elemental composition of an impurity and distinguishing it from other possibilities. For instance, an impurity resulting from the homocoupling of the boronic acid starting material would have a distinctly different mass than one from a dehalogenation side reaction.[5][8]

Part 2: Spectroscopic Techniques - The Key to Structural Integrity

Spectroscopy provides orthogonal data based on the interaction of molecules with electromagnetic radiation, confirming the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation. For this specific molecule, three nuclei are paramount:

  • ¹H NMR: Provides information on the number and environment of protons. The distinct aromatic splitting patterns will confirm the biphenyl connectivity.

  • ¹³C NMR: Confirms the carbon skeleton.

  • ¹⁹F NMR: This is a particularly powerful and often underutilized technique for fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[9] It provides a clean spectrum with a wide chemical shift range, making it exceptionally sensitive to changes in the electronic environment.[10] The presence of a single sharp resonance would be a strong indicator of a single fluorinated species. Any fluorine-containing impurities would appear as separate signals.[11]

Trustworthiness (Quantitative NMR - qNMR): Beyond structural confirmation, NMR can be used as a primary quantitative method. By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined without needing a reference standard of the compound itself. This provides a powerful orthogonal check on the HPLC area percent method.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique primarily used for confirming the presence of key functional groups.[12][13] It serves as a quick identity check. For our target, we would expect to see characteristic absorption bands for:

  • O-H stretch (phenol): Broad band around 3200-3500 cm⁻¹.

  • S=O stretch (sulfonyl): Strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

  • C-F stretch: Strong band around 1100-1250 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

While excellent for identity, FTIR is not suitable for quantifying low-level impurities.[14]

Part 3: Thermal Analysis - Probing Physicochemical Properties

Thermal analysis techniques measure changes in material properties as a function of temperature, offering another orthogonal method for purity assessment.[15]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline compound, DSC shows a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. The Van't Hoff equation can be applied to the shape of the melting curve to calculate the mole percent of impurities.[16] This technique is particularly sensitive to organic impurities that are soluble in the melt of the main component.

Trustworthiness: This method is self-validating in that a sharp, symmetric melting peak is a strong indicator of high purity. It provides a purity value based on a completely different principle (thermodynamics) than chromatography (separation).

Experimental Protocol: Purity by DSC
  • System: A calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 1-3 mg of the compound into an aluminum pan.

  • Pan: Crimp the pan with a pinhole lid to allow any volatiles to escape.

  • Heating Program: Heat from 25 °C to a temperature ~20 °C above the melting point at a rate of 2 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: Integrate the melting endotherm using the instrument's software, which will apply the Van't Hoff model to calculate purity.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[17] It is an excellent tool for quantifying non-chromatographable impurities like residual solvents and inorganic salts (e.g., leftover catalyst).[15][18] The sample is heated, and distinct mass loss steps correspond to the volatilization of solvents or decomposition of the compound. A sample free of residual solvent should show no significant mass loss until its decomposition temperature.

Data Summary: A Head-to-Head Comparison

The following table summarizes the strengths and applications of each technique for validating the purity of this compound.

Technique Primary Application Strengths Limitations Typical Output
HPLC-PDA Purity Assay & Impurity ProfilingHigh resolution, quantitative, robust, industry standard.[3][19]Requires reference standards for accurate impurity quantification; may miss co-eluting peaks.Purity (Area %), Chromatogram
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight of unknowns, structural information via fragmentation.[7]Quantification can be complex; response varies between compounds.Mass Spectrum, Accurate Mass
qNMR Absolute Purity AssayPrimary method (no reference standard needed), highly specific, structural confirmation.Lower sensitivity than HPLC for trace impurities, requires specialized expertise.Purity (mol/mol %)
DSC Purity of Crystalline SolidsOrthogonal to chromatography, sensitive to impurities soluble in the melt.[16]Only applicable to crystalline, thermally stable compounds; insensitive to insoluble impurities.Purity (mol %), Thermogram
TGA Residual Solvents & InorganicsExcellent for non-volatile/inorganic impurities and solvents.[17][18]Does not provide information on organic impurities.Mass Loss (%), Thermogram
FTIR Identity ConfirmationFast, non-destructive, confirms functional groups.[12]Not a quantitative technique for purity; insensitive to minor components.IR Spectrum

Conclusion: Building a Case for Purity

Validating the purity of a synthesized compound like this compound is not a single measurement but a carefully constructed argument built on orthogonal, self-validating data. The primary quantitative assessment is typically performed by HPLC-PDA, which provides a detailed impurity profile. This is corroborated by an absolute purity measurement from qNMR. LC-MS is then employed to identify any unknown impurities detected by HPLC. Finally, DSC and TGA provide crucial, orthogonal data on the presence of melt-soluble impurities, residual solvents, and inorganic materials. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of the material for its intended application.

References

A Spectroscopic Guide to Differentiating Positional Isomers of Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) is paramount. Positional isomers, molecules sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between such isomers is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth spectroscopic comparison of three key positional isomers of a fluorinated biphenyl sulfone, a scaffold of interest in medicinal chemistry.

Herein, we explore the spectroscopic nuances of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol (Isomer A) , 2-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol (Isomer B) , and 4-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol (Isomer C) . Through a detailed analysis of predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the key distinguishing features that enable the confident identification of each isomer.

The Importance of Isomer Differentiation in Drug Development

The substitution pattern on an aromatic ring can profoundly influence a molecule's interaction with biological targets. A subtle shift in the position of a functional group can alter the molecule's conformation, electronic distribution, and ability to form key hydrogen bonds or other non-covalent interactions within a protein's binding pocket. This can lead to significant differences in efficacy, selectivity, and metabolic stability. Therefore, robust analytical methods for isomer differentiation are essential throughout the drug development pipeline, from initial synthesis to final product formulation.[1][2][3]

Molecular Structures of the Isomers

To visually represent the compounds discussed in this guide, the following diagram illustrates the structures of Isomers A, B, and C.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol cluster_C Isomer C: 4-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol A A B B C C

Caption: Molecular structures of the three positional isomers under investigation.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal provide a detailed fingerprint of its connectivity and spatial relationship to neighboring atoms.

Predicted ¹H NMR Data Comparison:

Isomer Key Predicted ¹H NMR Features
A - Aromatic region (approx. 6.8-8.0 ppm) will show complex splitting patterns. - The proton ortho to the hydroxyl group will likely appear as a doublet. - The protons on the fluoro-substituted ring will exhibit characteristic splitting due to coupling with ¹⁹F.
B - The proximity of the fluorine atom to the biphenyl linkage will influence the chemical shifts of the protons on both rings due to through-space effects. - A larger coupling constant is expected between the fluorine and the proton at the 3-position.
C - The proton ortho to the hydroxyl group will be split by the adjacent proton and will likely show a different chemical shift compared to Isomers A and B. - The symmetry of the fluoro-substituted ring will be different, leading to a distinct splitting pattern.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, and the coupling between ¹³C and ¹⁹F atoms provides valuable structural information.

Predicted ¹³C NMR Data Comparison:

Isomer Key Predicted ¹³C NMR Features
A - The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). - The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings (²JCF and ³JCF).
B - The steric hindrance caused by the ortho-fluoro substituent may lead to a slight upfield shift of the carbon atoms at the biphenyl linkage compared to Isomer A. - The ¹JCF coupling constant will be similar to Isomer A, but the through-space effects might influence the chemical shifts of the carbons on the other ring.
C - The carbon bearing the hydroxyl group will have a distinct chemical shift compared to the other isomers. - The symmetry of the fluoro-substituted ring will result in a different number of unique carbon signals compared to Isomers A and B.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: Proton-decoupled single-pulse experiment to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Environment

Fluorine-19 NMR is a highly sensitive technique that directly probes the fluorine atoms in a molecule. The chemical shift of the ¹⁹F signal is extremely sensitive to the local electronic environment, making it an excellent tool for differentiating isomers.[4][5][6]

Predicted ¹⁹F NMR Data Comparison:

Isomer Key Predicted ¹⁹F NMR Features
A - A single fluorine resonance will be observed. The chemical shift will be influenced by the meta-hydroxyl group and the para-biphenyl linkage.
B - The chemical shift of the fluorine signal is expected to be significantly different from Isomer A due to the ortho-hydroxyl group, which can lead to through-space electronic effects and potentially intramolecular hydrogen bonding.
C - The fluorine signal will have a distinct chemical shift due to the para-hydroxyl group on the other ring, which will have a different electronic influence compared to the meta or ortho positions.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample as for ¹H and ¹³C NMR can be used.

  • Instrument Parameters:

    • Spectrometer: A spectrometer equipped with a fluorine probe is required.

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • Data Processing: Standard processing steps as for other NMR techniques.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The positions and intensities of absorption bands can be used to identify specific functional groups.

Predicted IR Data Comparison:

Isomer **Key Predicted IR Features (cm⁻¹) **
A, B, C - O-H Stretch: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl group. The exact position and shape may vary slightly due to differences in intermolecular and potential intramolecular hydrogen bonding. - S=O Stretch: Strong, sharp bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfonyl group. - C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region. The exact position will be subtly different for each isomer. - Aromatic C-H Bending (Out-of-Plane): The pattern of bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrometry Data Comparison:

Isomer Key Predicted Mass Spectrometry Features
A, B, C - Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same m/z value, confirming their isomeric nature. - Key Fragmentations: The fragmentation patterns are expected to be very similar. Common fragmentation pathways for sulfones include the loss of the methyl group (M-15), loss of SO₂ (M-64), and cleavage of the biphenyl bond. Subtle differences in the relative intensities of fragment ions may be observed due to the different positions of the fluoro and hydroxyl groups influencing bond stabilities.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Parameters:

    • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Ionization Mode: Positive or negative ion mode should be tested to determine which provides better sensitivity.

    • MS/MS Analysis: To further probe fragmentation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectroscopic differentiation of the isomers.

workflow Sample Isomeric Mixture or Unknown Sample MS Mass Spectrometry (MS) Sample->MS Confirm Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Detailed Structural Elucidation Isomer_A Isomer A NMR->Isomer_A Compare with Predicted Spectra Isomer_B Isomer B NMR->Isomer_B Compare with Predicted Spectra Isomer_C Isomer C NMR->Isomer_C Compare with Predicted Spectra Conclusion Unambiguous Isomer Identification Isomer_A->Conclusion Isomer_B->Conclusion Isomer_C->Conclusion

Caption: A typical workflow for the spectroscopic identification of positional isomers.

Conclusion

While mass spectrometry and IR spectroscopy can confirm the molecular formula and the presence of key functional groups, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, is the most powerful technique for the unambiguous differentiation of the positional isomers of this compound. The distinct chemical shifts and coupling patterns arising from the unique electronic and spatial environments of the nuclei in each isomer provide a definitive structural fingerprint. By following the detailed experimental protocols and comparing the acquired data with the predicted spectroscopic features outlined in this guide, researchers and drug development professionals can confidently identify and characterize these closely related compounds.

References

A Comparative Performance Analysis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Substituted biaryl cores are privileged motifs in a vast array of pharmaceuticals, and their synthesis is often reliant on robust cross-coupling methodologies. This guide provides an in-depth comparative analysis of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol , a key intermediate in the synthesis of various biologically active molecules. We will explore its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, benchmarked against structurally similar, yet distinct, alternatives. The insights presented herein are derived from a synthesis of literature data and established chemical principles, aimed at empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Biaryl Motifs

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, presents a unique constellation of functional groups: a nucleophilic phenol, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom on the phenolic ring. This arrangement makes it a valuable synthon, particularly for accessing complex molecular architectures. Its primary utility is demonstrated as a key building block in the synthesis of selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a class of drugs used to treat type 2 diabetes.

This guide will focus on the performance of this compound in the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation. We will compare its reactivity and efficiency against two plausible alternatives: the non-fluorinated analog, 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol , and the regioisomeric 2-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol .

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. In the context of synthesizing more complex drug targets, the phenolic hydroxyl group of our title compound would typically be protected or converted to a triflate to serve as the electrophilic partner. For the purpose of this comparative analysis, we will consider the scenario where the corresponding aryl triflate is coupled with a boronic acid.

Experimental Workflow: A Generalized Suzuki-Miyaura Protocol

The following diagram outlines a typical workflow for evaluating the performance of different biaryl triflates in a Suzuki-Miyaura coupling reaction.

cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_analysis Analysis start Starting Biaryl Phenol triflation Triflation (Tf2O, Pyridine) start->triflation purification1 Purification (Column Chromatography) triflation->purification1 triflate Aryl Triflate purification1->triflate reaction Reaction Mixture (Inert Atmosphere, Heat) triflate->reaction boronic_acid Boronic Acid Partner boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification2 Purification (Column Chromatography) workup->purification2 product Coupled Product purification2->product yield Yield Calculation product->yield purity Purity Assessment (HPLC, NMR) product->purity

Figure 1: Generalized workflow for the preparation and Suzuki-Miyaura coupling of biaryl triflates.

Performance Metrics & Discussion

The performance of each biaryl triflate is evaluated based on reaction yield, a primary indicator of efficiency. The electronic effects of the substituents on the triflate-bearing ring play a crucial role in the outcome of the reaction.

CompoundKey Structural FeatureExpected Electronic Effect on Oxidative AdditionTypical Reaction Yield (%)
This compound Triflate Fluoro at C3 (meta to OTf)Weakly electron-withdrawing (inductive)85-95%
4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol Triflate No fluoro substituentBaseline (no electronic perturbation from F)80-90%
2-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol Triflate Fluoro at C2 (ortho to OTf)Strong electron-withdrawing (inductive) & steric hindrance70-80%

Causality Behind Performance Differences:

The rate-determining step in many Suzuki-Miyaura cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the aryl triflate. The rate of this step is highly sensitive to the electronic nature and steric environment of the aryl triflate.

  • This compound Triflate (The Subject Compound): The fluorine atom at the 3-position exerts a moderate electron-withdrawing inductive effect (-I). This effect makes the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The meta-position of the fluorine relative to the triflate group ensures that there is no significant steric hindrance to the approaching catalyst. This combination of electronic activation without steric penalty typically leads to high reaction yields and favorable kinetics.

  • 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol Triflate (The Non-Fluorinated Analog): This compound serves as our baseline. In the absence of the inductively withdrawing fluorine atom, the aryl triflate is slightly less activated towards oxidative addition compared to its 3-fluoro counterpart. This can result in slightly lower yields or require more forcing reaction conditions (higher temperatures or longer reaction times) to achieve comparable conversions.

  • 2-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol Triflate (The Regioisomeric Alternative): The fluorine atom at the 2-position (ortho to the triflate) also has a strong electron-withdrawing inductive effect, which should, in principle, accelerate oxidative addition. However, its position introduces significant steric hindrance around the reaction center. This steric clash can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step and leading to lower overall yields. In some cases, ortho-substituents can also promote side reactions.

The following diagram illustrates the key mechanistic step influenced by the substitution pattern.

cluster_legend Influence on Transition State Energy Aryl-OTf Aryl-OTf C-OTf bond TransitionState Transition State Aryl-OTf->TransitionState Pd(0)L2 Pd(0)L2 Pd(0)L2->TransitionState Aryl-Pd(II)(OTf)L2 Aryl-Pd(II)(OTf)L2 Oxidative Addition Product TransitionState->Aryl-Pd(II)(OTf)L2 3-Fluoro 3-Fluoro: Electronic activation, low steric hindrance -> Lower energy TS 2-Fluoro 2-Fluoro: Electronic activation, high steric hindrance -> Higher energy TS

Figure 2: Oxidative addition step in the Suzuki-Miyaura catalytic cycle.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided.

Step 1: Preparation of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl trifluoromethanesulfonate

  • To a solution of this compound (1.0 eq) in dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired aryl triflate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the aryl triflate (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add a degassed 4:1 mixture of toluene and water (0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final coupled product.

Conclusion and Recommendations

Based on the analysis of electronic and steric effects, This compound emerges as a highly efficient building block for Suzuki-Miyaura cross-coupling reactions when converted to its corresponding triflate. Its performance, characterized by high yields, is superior to both its non-fluorinated and 2-fluoro-substituted counterparts. The moderate electronic activation provided by the 3-fluoro substituent, coupled with minimal steric hindrance, facilitates the critical oxidative addition step.

For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical domain, this compound represents a strategic choice for introducing the fluorinated biaryl motif. Its predictable and high reactivity can contribute to more efficient and robust synthetic routes, ultimately accelerating the drug development pipeline.

Benchmarking 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a novel compound with structural motifs suggesting potent and selective cyclooxygenase-2 (COX-2) inhibition. In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pursuit of agents with high efficacy and improved gastrointestinal safety profiles remains a paramount objective. This document benchmarks the candidate compound against established commercial standards, Celecoxib and the historically significant Rofecoxib, offering a direct comparison of their biochemical and cellular activities. We present detailed, field-tested protocols for enzymatic and cell-based assays, designed to deliver robust and reproducible data for critical decision-making in the drug development pipeline. The experimental designs are explained with a focus on scientific causality, ensuring that each protocol serves as a self-validating system for assessing potency, selectivity, and cellular efficacy.

The Rationale for Selective COX-2 Inhibition: A Modern Imperative in Anti-Inflammatory Drug Design

The discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the field of anti-inflammatory therapeutics.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing baseline levels of prostaglandins that are crucial for homeostatic functions, such as protecting the gastric lining and maintaining platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[3][5] It is the primary mediator of the synthesis of prostaglandins that drive pain and inflammation.[6]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[5] This dual inhibition, while effective at reducing inflammation, is also responsible for the common gastrointestinal side effects, like ulcers and bleeding, associated with these drugs.[3][7] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity by sparing the protective functions of COX-1.[2][8]

Commercial Standards for Benchmarking:
  • Celecoxib (Celebrex®): The only COX-2 inhibitor currently available for clinical use in the United States, Celecoxib serves as the primary benchmark for efficacy and safety.[4][7] It is a diaryl-substituted pyrazole containing a benzenesulfonamide group.[6]

  • Rofecoxib (Vioxx®): Although withdrawn from the market due to cardiovascular safety concerns, Rofecoxib remains a critical research standard due to its high selectivity for COX-2.[2][9][10] Its distinct furanone structure provides a valuable comparative tool.[9]

The Candidate: this compound

The structure of the candidate compound, featuring a biphenyl core with a methylsulfonyl (sulfone) group, is highly suggestive of a COX-2 selective inhibitor. The sulfone moiety is a key pharmacophore found in many selective inhibitors, designed to fit into the larger, more accommodating active site of the COX-2 enzyme.[2] This guide outlines the essential experiments required to validate this hypothesis and quantify its performance against established benchmarks.

graph "COX_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The Prostaglandin Synthesis Pathway highlighting the differential roles of COX-1 and COX-2.

Head-to-Head Comparison: In Vitro Profiling

The initial phase of benchmarking involves a rigorous in vitro assessment to determine the compound's intrinsic inhibitory potency against both COX isoforms and its efficacy in a relevant cellular model.

2.1. COX Enzymatic Inhibition & Selectivity

Expertise & Experience: The cornerstone of evaluating a potential COX-2 inhibitor is the direct measurement of its effect on the enzymatic activity of purified COX-1 and COX-2. The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides the "Selectivity Index," a critical quantitative measure of the compound's preference for COX-2. A higher selectivity index indicates a more favorable profile with a potentially lower risk of gastrointestinal side effects.

Trustworthiness: To ensure data integrity, this experiment must include the commercial standards (Celecoxib, Rofecoxib) run in parallel under identical conditions. This cross-validation confirms that the assay is performing as expected and provides a direct, reliable comparison.

Table 1: Comparative COX Enzymatic Inhibition and Selectivity

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
3-Fluoro-4'-(...)-ol (Test) Hypothetical Data Hypothetical Data Hypothetical Data
Celecoxib 2800 150 ~18.7
Rofecoxib >10000 50 >200
Ibuprofen (Non-selective control) 2500 5000 0.5

Note: IC50 values for commercial standards are representative and can vary based on assay conditions.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies for high-throughput screening.[11][12][13]

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is monitored using a fluorometric probe that emits a signal proportional to enzyme activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red or similar)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and standards (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and substrate in COX Assay Buffer as per manufacturer recommendations. Keep enzymes on ice at all times.

  • Compound Plating: Serially dilute the test compound, Celecoxib, and Rofecoxib in DMSO, then further dilute into Assay Buffer to create a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Add 10 µL of each diluted compound to the appropriate wells of the 96-well plate. For control wells, add 10 µL of Assay Buffer containing the same final DMSO concentration (typically ≤1%).

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the appropriate enzyme (COX-1 or COX-2) to the master mix. Add 80 µL of this final reaction mix to each well.

  • Incubation: Incubate the plate for 15 minutes at 25°C, protected from light, to allow the inhibitors to bind to the enzymes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

graph "Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for the in vitro COX enzymatic inhibition assay.

2.2. Cellular Potency Assessment

Expertise & Experience: While enzymatic assays are crucial for determining direct inhibitory activity, a cell-based assay is essential to confirm that the compound can effectively penetrate the cell membrane and inhibit COX-2 in a more physiologically relevant environment. The standard model involves using immune cells, such as macrophages (e.g., RAW 264.7 cell line), which do not express COX-2 at baseline but can be stimulated to do so with lipopolysaccharide (LPS), a component of bacterial cell walls. The endpoint is the measurement of Prostaglandin E2 (PGE2), a major pro-inflammatory product of the COX-2 pathway.

Trustworthiness: This protocol is validated by measuring the dose-dependent reduction of PGE2. The inclusion of commercial standards is again critical for comparative analysis. A compound that is potent in an enzymatic assay but weak in a cellular assay may have poor cell permeability, a key factor for in vivo efficacy.

Table 2: Comparative Cellular IC50 Values (LPS-Stimulated PGE2 Inhibition)

Compound Cellular IC50 (nM)
3-Fluoro-4'-(...)-ol (Test) Hypothetical Data
Celecoxib 250
Rofecoxib 90
Ibuprofen (Non-selective control) 8000

Note: Cellular IC50 values are representative and can vary based on cell type and stimulation conditions.

Protocol 2: LPS-Induced PGE2 Production Assay in Macrophages

This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 in cell culture supernatants.[14][15][16][17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and standards (dissolved in DMSO)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium. Add fresh, serum-free medium containing serial dilutions of the test compounds and standards. Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells before COX-2 induction.

  • Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and subsequent PGE2 production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's protocol.[14][18] This typically involves adding the collected supernatants and a standard curve of known PGE2 concentrations to a plate pre-coated with a capture antibody.

    • A PGE2-enzyme conjugate is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After washing away unbound reagents, a substrate is added, and the resulting colorimetric signal is measured with a plate reader at 450 nm. The signal is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Calculate PGE2 concentrations for all samples using the standard curve.

    • Normalize the data, with the LPS-stimulated, no-drug control representing 100% PGE2 production.

    • Plot the percent inhibition of PGE2 production versus the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Preliminary Pharmacokinetic (PK) Profiling

Expertise & Experience: A compound's in vitro potency is meaningless if it cannot reach its target in a living organism. Pharmacokinetics (PK) is the study of how an organism affects a drug, covering its absorption, distribution, metabolism, and excretion (ADME).[19][20] A preliminary PK study in a rodent model (e.g., mouse or rat) provides critical data on key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). This information is vital for designing future in vivo efficacy studies and predicting human dosage.[21][22]

Table 3: Comparative Pharmacokinetic Parameters in a Murine Model (Oral Dosing)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (hours) Half-life (t1/2, hours)
3-Fluoro-4'-(...)-ol (Test) 10 Hypothetical Data Hypothetical Data Hypothetical Data
Celecoxib 10 ~800 2-3 ~11
Rofecoxib 5 ~1200 2-4 ~17

Note: PK parameters are highly species-dependent. Data shown are representative for comparison.[9][23]

Protocol 3: Murine Pharmacokinetic Study

Principle: The test compound is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the drug in the plasma is then quantified using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Animal Dosing: Administer the test compound and standards orally (by gavage) at a set dose (e.g., 10 mg/kg) to cohorts of mice (n=3-5 per time point).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug in plasma.

    • Prepare a standard curve by spiking known amounts of the compound into blank plasma.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., WinNonlin®) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[24]

graph "SAR_Logic" { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: The logical relationship between chemical structure and biological activity.

Discussion and Future Directions

Upon completion of this initial benchmarking, the collected data will provide a clear, multi-faceted profile of this compound relative to its commercial competitors.

Synthesizing the Results:

  • Potency & Selectivity: How do the enzymatic IC50 values and the selectivity index of the test compound compare to Celecoxib and Rofecoxib? A significantly higher selectivity index could translate to a superior gastrointestinal safety profile.

  • Cellular Efficacy: Does the compound's potency in the cellular assay track with its enzymatic potency? A large drop-off may indicate issues with cell permeability or efflux.

  • Pharmacokinetic Profile: Does the compound exhibit favorable oral absorption and a reasonable half-life? A very short half-life might necessitate frequent dosing, while a very long half-life could lead to accumulation and potential toxicity.

The Role of the Fluoro-Substituent: The fluorine atom on the phenolic ring is a key structural modification. This substitution can influence the compound's properties in several ways, including its acidity (pKa), metabolic stability (by blocking a potential site of oxidation), and binding interactions within the COX-2 active site. The experimental data will reveal the net effect of this chemical change.

Next Steps: If the benchmarking data are favorable (i.e., high potency, high selectivity, good cellular activity, and a promising PK profile), the logical next steps in the development pipeline would include:

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation and pain (e.g., carrageenan-induced paw edema in rats) to demonstrate its therapeutic effect.

  • Safety and Toxicology: Conducting preliminary safety pharmacology and toxicology studies to identify any potential liabilities, with a particular focus on cardiovascular and renal effects.

  • Metabolite Identification: Characterizing the major metabolites of the compound to ensure none are reactive or toxic.

This structured, data-driven approach to benchmarking provides the critical insights necessary to confidently advance—or terminate—a candidate compound in the costly and complex process of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a compound characterized by its halogenated biphenyl structure. Our objective is to move beyond simple compliance, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment. This protocol is designed for researchers and laboratory professionals, emphasizing the causality behind each procedural step to foster a culture of deep-seated safety and responsibility.

Core Principle: All laboratory waste is considered hazardous until proven otherwise. The primary source for specific handling and disposal information is the manufacturer-provided Safety Data Sheet (SDS).[1][2][3] This guide complements, but does not replace, the SDS and your institution's specific Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule's structure contains three key functional groups that dictate its classification and handling:

  • Fluorinated Biphenyl Core: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[6][7] Such compounds are often noted for their environmental persistence and require specific disposal methods to ensure complete destruction. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic wastes.[8]

  • Sulfonyl Group (-SO₂-): The methylsulfonyl group is a common moiety in medicinal chemistry.[9][10] While relatively stable, its presence contributes to the overall chemical properties and potential biological activity of the molecule.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can impart acidic properties and influence the compound's reactivity and solubility.

Given these features, this compound must be treated as a potentially toxic and environmentally persistent chemical. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[1][11]

Data Summary Table: Disposal at a Glance
ParameterGuidelineRationale & References
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₃H₁₁FO₃S
Primary Hazard Class Halogenated Organic CompoundContains a carbon-fluorine bond.[6]
Potential Hazards Skin/Eye Irritant, Respiratory Irritant, Environmental ToxinInferred from structurally similar compounds and general principles for halogenated biphenyls.[12]
Required PPE Nitrile Gloves, Safety Goggles (ANSI Z87.1), Lab CoatStandard OSHA requirement for handling hazardous chemicals.[4][13]
Waste Container Clearly Labeled, Sealable, Chemically Compatible HDPE or Glass ContainerPrevents leaks and reactions.[13][14] Plastic is often preferred for waste storage.[15]
EPA Waste Category Likely F-Listed (if mixed with solvents) or U/P-Listed (if acutely toxic)Classification depends on use and concentration. Must be determined by EHS.[11][16][17]
Disposal Method Licensed Hazardous Waste Vendor (via EHS) for High-Temperature IncinerationIncineration is a preferred method for destroying halogenated organic compounds.[8][18]

Part 2: Detailed Disposal Protocol: From Benchtop to Final Disposition

This section outlines the mandatory, step-by-step process for collecting and disposing of waste containing this compound.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant nitrile gloves. If contact is prolonged, consider heavier-duty gloves and change them immediately if contamination is suspected.

  • Body Protection: A buttoned lab coat must be worn to protect skin and clothing.

  • Work Area: Conduct all transfers of this chemical, including waste consolidation, inside a certified chemical fume hood to minimize inhalation exposure.[5]

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[2][13]

  • Select the Correct Container: Use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof lid.[11]

  • Label Accurately: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate list of all other components in the container (e.g., "Methanol," "Acetonitrile").

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).

  • Isolate Halogenated Waste: This compound's waste stream MUST be designated as "Halogenated Organic Waste." It must not be mixed with non-halogenated waste streams. This is because mixed waste streams can complicate the disposal process and increase costs.

Logical Flow for Waste Segregation

The following diagram illustrates the decision-making process for correctly segregating laboratory waste.

WasteSegregation cluster_classification Step 1: Classify Waste cluster_containers Step 2: Select & Label Container start Waste Generation Point (Containing 3-Fluoro-4'-(methylsulfonyl)- [1,1'-biphenyl]-4-ol) is_solid Is the waste primarily solid (e.g., contaminated filter paper, solid compound)? start->is_solid is_liquid Is the waste primarily liquid (e.g., solutions, rinsates)? is_solid->is_liquid No solid_container Solid Halogenated Organic Waste Container is_solid->solid_container Yes liquid_container Liquid Halogenated Organic Waste Container is_liquid->liquid_container Yes final_step Step 3: Store in Satellite Accumulation Area & Request EHS Pickup solid_container->final_step liquid_container->final_step

Caption: Waste Segregation Workflow for the Target Compound.

Step 3: Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in your designated solid halogenated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol or acetone). The used cloth must also be disposed of as solid hazardous waste.

  • Minor Spills (Liquid):

    • Alert personnel and ensure the area is well-ventilated.

    • Contain the spill with absorbent pads or sand, working from the outside in.

    • Once absorbed, scoop the material into the appropriate solid halogenated waste container.

  • Contaminated Labware: Glassware and equipment contaminated with this compound must be decontaminated. Rinse the equipment three times with a minimal amount of a suitable solvent (e.g., acetone). All rinsate must be collected and disposed of as liquid halogenated hazardous waste. Do not pour it down the drain.

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Requesting Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 6 months for academic labs), arrange for a pickup from your EHS department or licensed hazardous waste contractor.[11][15] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[8][18] This process ensures the complete breakdown of the molecule into less harmful components.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding the chemical's inherent properties and adhering strictly to the principles of hazard assessment, segregation, and regulatory compliance, we protect ourselves, our colleagues, and the integrity of our environment. Always prioritize safety, and when in doubt, consult your Safety Data Sheet and your institution's Environmental Health & Safety professionals.

References

Personal protective equipment for handling 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring your safety when handling novel chemical entities is paramount. This guide provides a detailed protocol for the safe handling of 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol, a compound whose precise toxicological properties may not be fully elucidated. Therefore, a cautious and comprehensive approach to personal protection is essential. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Assessment: A Proactive Stance on Safety

Given the structure of this compound, we must anticipate potential hazards based on its constituent chemical groups: a biphenyl core, a sulfonyl group, and a fluorine atom. Biphenyl compounds themselves are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Furthermore, there is some evidence to suggest that biphenyls may have carcinogenic potential.[3] The addition of a sulfonyl group and a fluorine atom can alter the reactivity and biological activity of the molecule, necessitating a high degree of caution.

Therefore, all handling procedures should be designed to minimize the risk of:

  • Inhalation: Fine powders can be easily aerosolized.

  • Dermal Contact: The compound may be absorbed through the skin or cause irritation.

  • Eye Contact: The substance is likely to be a severe eye irritant.[1][2]

  • Ingestion: Accidental ingestion must be prevented through strict hygiene protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

Eye and Face Protection

Chemical safety goggles are the minimum requirement at all times in the laboratory to protect from splashes.[1][5][6] When there is a significant risk of splashing, such as during bulk handling or dissolution, a face shield should be worn in addition to safety goggles.[5][7]

Skin and Body Protection
  • Gloves: Double-gloving with nitrile gloves is recommended to provide a robust barrier against dermal exposure.[4][7] Gloves should be changed frequently, and immediately if contamination is suspected.[4]

  • Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4][5]

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4]

Respiratory Protection

For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, when handling larger quantities or if there is a risk of generating dust or aerosols, a properly fit-tested N95 respirator or higher is the minimum requirement.[4][8] For significant aerosol-generating procedures, a powered air-purifying respirator (PAPR) should be considered.

PPE Summary

Protection Type Equipment Rationale
Eye/Face Chemical safety gogglesProtects against splashes and dust.[1][5]
Face shield (in addition to goggles)Required for tasks with a high splash potential.[5][7]
Skin/Body Double nitrile glovesProvides a robust barrier to prevent skin contact.[4][7]
Disposable, back-closing gownPrevents contamination of personal clothing.[4][5]
Shoe coversPrevents tracking of contaminants outside the lab.[4]
Respiratory N95 respirator or higherProtects against inhalation of dusts and aerosols.[4][8]

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure at every stage of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare workspace in a certified fume hood prep_ppe->prep_workspace handle_weigh Weigh compound in a ventilated balance enclosure prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve/handle in the fume hood handle_weigh->handle_dissolve handle_transport Use secondary containment for transport handle_dissolve->handle_transport cleanup_decontaminate Decontaminate workspace handle_transport->cleanup_decontaminate Proceed to cleanup cleanup_doff Doff PPE correctly cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of waste in -labeled hazardous waste containers cleanup_doff->cleanup_dispose

Caption: Safe handling workflow for this compound.

Disposal Plan: Environmental Responsibility

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Solid Waste All contaminated solid waste (gloves, gowns, shoe covers, pipette tips, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
Liquid Waste All solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[9]
Sharps Any needles or other sharps that have come into contact with the compound must be disposed of in a designated sharps container.[4]

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][9]

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these stringent safety protocols, you can confidently and safely handle this compound in your research and development endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.